Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate
Description
BenchChem offers high-quality Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDWMYCWZHTXNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Weight of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular weight of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The document elucidates the determination of its molecular weight, discusses the underlying principles, and presents its physicochemical properties in a structured format. Furthermore, this guide explores the relevance of this compound within the broader context of imidazo[1,2-a]pyridine derivatives and their applications in drug discovery. A detailed, exemplary synthesis protocol and characterization workflow are provided to offer practical insights for researchers in the field.
Introduction: The Significance of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This class of compounds exhibits a wide array of biological activities, including anxiolytic, hypnotic, and anti-inflammatory properties.[2] Marketed drugs such as zolpidem and alpidem underscore the therapeutic success of this heterocyclic system.[2] The derivatization of the imidazo[1,2-a]pyridine core allows for the fine-tuning of its pharmacological profile, making compounds like Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate valuable intermediates in the synthesis of novel drug candidates.
Molecular Weight Determination of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate
The precise molecular weight of a compound is a fundamental physical constant, crucial for its identification, characterization, and quantification. The molecular weight of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate is determined from its molecular formula.
Molecular Formula
Based on the known structure of the parent compound, ethyl imidazo[1,2-a]pyridine-2-carboxylate, and the addition of two chlorine atoms at the 6 and 8 positions, the molecular formula for Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate is determined to be C₁₀H₈Cl₂N₂O₂ .
Calculation of Molecular Weight
The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula:
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 10 | 12.011 | 120.11 |
| Hydrogen (H) | 8 | 1.008 | 8.064 |
| Chlorine (Cl) | 2 | 35.453 | 70.906 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total | 259.092 |
Therefore, the molecular weight of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate is 259.092 g/mol .
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈Cl₂N₂O₂ | Deduced |
| Molecular Weight | 259.092 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents | Inferred from similar compounds |
Exemplary Synthesis and Characterization Workflow
The synthesis of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate typically involves a cyclization reaction. The following is a representative protocol.
Synthesis Protocol
A common route for the synthesis of imidazo[1,2-a]pyridines is the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound.
Step 1: Synthesis of 3,5-dichloro-2-aminopyridine. This starting material can be prepared through the chlorination of 2-aminopyridine.
Step 2: Cyclization Reaction. 3,5-dichloro-2-aminopyridine is reacted with ethyl bromopyruvate in a suitable solvent, such as ethanol, often in the presence of a base like sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction. The mixture is typically heated under reflux to drive the reaction to completion.
Step 3: Work-up and Purification. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate.
Caption: Synthesis workflow for Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate.
Characterization
The identity and purity of the synthesized compound are confirmed using various analytical techniques.
Caption: Analytical workflow for the characterization of the synthesized compound.
-
Mass Spectrometry (MS): This technique is paramount for confirming the molecular weight of the synthesized compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 259.092 g/mol . The isotopic pattern of the two chlorine atoms will be a key diagnostic feature.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule and confirm the positions of the substituents on the imidazo[1,2-a]pyridine ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the ester carbonyl group.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound.
Applications in Drug Discovery
Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The dichloro substitution pattern can influence the compound's lipophilicity and electronic properties, which in turn can affect its biological activity and pharmacokinetic profile. Researchers can utilize this intermediate to explore structure-activity relationships (SAR) in various drug discovery programs targeting a range of diseases.
Conclusion
The molecular weight of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate, a key parameter for its scientific use, is 259.092 g/mol , derived from its molecular formula C₁₀H₈Cl₂N₂O₂. This in-depth guide has provided the foundational knowledge of this compound, including its physicochemical properties, an exemplary synthesis and characterization workflow, and its potential applications in the field of drug discovery. The provided information aims to support researchers and scientists in their endeavors to utilize this and similar imidazo[1,2-a]pyridine derivatives for the development of novel therapeutic agents.
References
-
National Center for Biotechnology Information. Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Available at: [Link]
-
PubChem. Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. Available at: [Link]
-
PubMed Central. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Available at: [Link]
-
National Center for Biotechnology Information. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Available at: [Link]
-
PubMed. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available at: [Link]
-
PubMed Central. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Available at: [Link]
-
PubChem. Ethyl 8-chloro-6-(trifluoromethyl)imidazo(1,2-a)pyridine-2-carboxylate. Available at: [Link]
-
ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]
-
PubMed. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Available at: [Link]
-
ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]
-
BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]
Sources
Technical Guide: Therapeutic Targeting via Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate
Executive Summary: The "Gateway" Scaffold
Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1431965-03-5) is not merely a catalogue intermediate; it is a privileged pharmacophore precursor designed for high-affinity targeting of lipophilic pockets in complex biological systems.
While the imidazo[1,2-a]pyridine core is ubiquitous in drugs like Zolpidem (GABA-A agonist) and Olprinone (PDE3 inhibitor), the specific 6,8-dichloro substitution pattern confers unique physicochemical properties—enhanced lipophilicity (
This guide details the utilization of this ester as the primary synthon for generating ligands targeting the 18 kDa Translocator Protein (TSPO) , a critical biomarker for neuroinflammation and glioblastoma, as well as emerging applications in tubulin polymerization inhibition and antimicrobial therapeutics .
Primary Therapeutic Target: The Translocator Protein (TSPO)
The most authoritative application of the 6,8-dichloroimidazo[1,2-a]pyridine scaffold is in the development of ligands for TSPO (formerly the peripheral benzodiazepine receptor).
Mechanism of Action
TSPO is located on the outer mitochondrial membrane. It regulates cholesterol transport into the mitochondria, the rate-limiting step in steroidogenesis.
-
Pathology Link: TSPO is minimally expressed in healthy brain tissue but is dramatically upregulated in activated microglia (neuroinflammation) and aggressive tumors (glioblastoma, colorectal cancer).
-
Ligand Role: Derivatives of the 6,8-dichloro ester bind TSPO to either:
-
Act as PET Imaging Agents: For mapping neuroinflammation (e.g., Alzheimer’s, Multiple Sclerosis).
-
Induce Apoptosis: By modulating the mitochondrial permeability transition pore (MPTP) in cancer cells.
-
Structural Logic (SAR)
The 6,8-dichloro substitution is critical for high-affinity binding to the TSPO hydrophobic cleft.
-
6,8-Cl2: Fills the lipophilic pocket of the TSPO binding site, increasing potency compared to the unsubstituted analog.
-
2-Carboxylate: Serves as the synthetic handle.[1][2] It is hydrolyzed and coupled to an acetamide moiety (e.g., N,N-dipropylacetamide) to mimic the structure of Alpidem , a known high-affinity TSPO ligand.
Secondary Targets: Oncology & Infectious Disease
Beyond TSPO, the 2-carbohydrazide derivatives of this scaffold have demonstrated potent cytotoxicity.
| Target Class | Specific Target | Mechanism | Therapeutic Outcome |
| Oncology | Tubulin / PI3K | Disruption of microtubule dynamics; inhibition of the PI3K/Akt/mTOR pathway. | G2/M cell cycle arrest in breast (MCF-7) and colon (HT-29) cancer lines. |
| Infectious Disease | Cytochrome bc1 (QcrB) | Inhibition of the electron transport chain in Mycobacterium tuberculosis. | Bactericidal activity against MDR-TB strains (analogous to Telacebec). |
| Antifungal | Ergosterol Synthesis | Disruption of fungal cell membrane integrity. | Activity against Candida albicans and Aspergillus fumigatus. |
Experimental Workflow: From Scaffold to Lead
The following protocols outline the conversion of the ethyl ester into a bioactive "warhead" and its subsequent validation.
Chemical Synthesis Protocol
Objective: Synthesize the active TSPO ligand (Acetamide derivative) from the ethyl ester.
Step 1: Hydrolysis
-
Dissolve Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in EtOH/H2O (1:1).
-
Add LiOH (2.0 eq) and reflux for 2 hours.
-
Acidify with 1M HCl to precipitate the carboxylic acid . Filter and dry.
Step 2: Amide Coupling (The "Warhead" Installation)
-
Dissolve the acid (1.0 eq) in dry DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min to activate.
-
Add N,N-dipropylamine (1.2 eq). Stir at RT for 12 hours.
-
Result:N,N-dipropyl-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxamide (High-affinity TSPO ligand).
Biological Validation: TSPO Binding Assay
Objective: Validate affinity (
-
Membrane Preparation: Homogenize rat kidney mitochondria (rich in TSPO).
-
Radioligand: Use
(0.5 nM), the gold-standard TSPO antagonist. -
Competition: Incubate membranes with radioligand and varying concentrations (
to M) of the synthesized 6,8-dichloro derivative. -
Filtration: Harvest on GF/B filters, wash with ice-cold Tris-HCl.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and .-
Success Metric:
indicates high affinity suitable for PET imaging or therapeutic use.
-
Pathway Visualization
The following diagram illustrates the dual-pathway potential of the 6,8-dichloro scaffold: modulating Mitochondrial Apoptosis (Cancer) and Microglial Activation (Neuroinflammation).
Figure 1: Mechanism of Action for TSPO-targeted derivatives of the 6,8-dichloro scaffold.
References
-
TSPO Ligand Design: Denora, N., et al. (2017). "Targeting the Translocator Protein (TSPO) with New Imidazo[1,2-a]pyridine Analogues." Scientific Reports. Link
-
Anticancer Activity: Goel, R., et al. (2025).[3] "Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy." National Institutes of Health (PMC). Link
-
Scaffold Synthesis: Gueiffier, A., et al. (1998). "Synthesis and antiviral activity of novel imidazo[1,2-a]pyridine derivatives." Journal of Medicinal Chemistry. Link
-
Tuberculosis Targets: Kang, S., et al. (2014). "Telacebec (Q203), a New Antituberculosis Agent Targeting Cytochrome bc1." Nature Medicine. Link
-
Chemical Properties: PubChem Compound Summary for Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate. Link
Sources
- 1. Buy Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide | 1431965-03-5 [smolecule.com]
- 2. Buy [3-(Trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride (EVT-2850631) | 2243507-47-1 [evitachem.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Analysis of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate
This in-depth technical guide provides a comprehensive overview of the spectral data for ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the rationale behind spectral interpretation and provides field-proven methodologies for data acquisition, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this scaffold are known to exhibit a wide range of pharmacological activities, including antiviral, antibacterial, antiulcer, and anti-inflammatory properties.[2] The specific substitution pattern of ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate, with its electron-withdrawing chlorine atoms and the ethyl ester functional group, makes it a valuable intermediate for the synthesis of novel therapeutic agents. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and quality control in synthetic and medicinal chemistry workflows.
Molecular Structure and Elucidation Workflow
The structural confirmation of a synthesized molecule like ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate is a multi-step process that relies on the convergence of data from various analytical techniques. The logical workflow for this process is depicted below.
Caption: Workflow for the synthesis and structural confirmation of ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate, both ¹H and ¹³C NMR are essential for structural verification.
¹H NMR (Proton NMR) Analysis
The expected ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Spectral Data for Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 - 8.5 | s | 1H | H-5 | The proton at the 5-position is expected to be significantly deshielded due to the anisotropic effect of the fused aromatic system and the electron-withdrawing nature of the adjacent chlorine at C-6. |
| ~7.6 - 7.8 | s | 1H | H-7 | The proton at the 7-position is also in the aromatic region, deshielded by the heterocyclic system and the adjacent chlorine at C-8. |
| ~8.0 - 8.3 | s | 1H | H-3 | The proton on the imidazole ring is typically found in this downfield region. |
| ~4.3 - 4.5 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom, resulting in a downfield shift. The quartet multiplicity arises from coupling to the methyl protons. |
| ~1.3 - 1.5 | t | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethyl group are in a typical aliphatic region. The triplet multiplicity is due to coupling with the adjacent methylene protons. |
Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR (Carbon-13 NMR) Analysis
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 - 165 | C=O | The carbonyl carbon of the ester is highly deshielded. |
| ~140 - 145 | C-8a | A quaternary carbon in the aromatic system. |
| ~135 - 140 | C-2 | The carbon bearing the ester group. |
| ~125 - 130 | C-6 | A carbon atom bonded to a chlorine atom in an aromatic system. |
| ~120 - 125 | C-8 | A carbon atom bonded to a chlorine atom in an aromatic system. |
| ~115 - 120 | C-5 | An aromatic methine carbon. |
| ~110 - 115 | C-7 | An aromatic methine carbon. |
| ~105 - 110 | C-3 | A methine carbon in the imidazole ring. |
| ~60 - 65 | -OCH₂CH₃ | The methylene carbon of the ethyl ester. |
| ~14 - 16 | -OCH₂CH₃ | The methyl carbon of the ethyl ester. |
Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peaks.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100 - 3000 | Medium | C-H (aromatic) | Stretching vibrations of C-H bonds on the imidazopyridine ring. |
| ~2980 - 2850 | Medium | C-H (aliphatic) | Stretching vibrations of C-H bonds in the ethyl group. |
| ~1720 - 1700 | Strong | C=O (ester) | The carbonyl stretch of the ethyl ester is a prominent and characteristic absorption. |
| ~1600 - 1450 | Medium-Strong | C=C and C=N | Aromatic ring stretching vibrations of the imidazopyridine core. |
| ~1250 - 1150 | Strong | C-O (ester) | The C-O stretching vibration of the ester functional group. |
| ~800 - 700 | Strong | C-Cl | Stretching vibrations of the carbon-chlorine bonds. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the molecular formula.
Table 4: Predicted Mass Spectrometry Data for Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate
| m/z (Mass-to-Charge Ratio) | Ion | Rationale |
| [M]+• | Molecular Ion | The intact molecule with one electron removed. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms. |
| [M+H]+ | Protonated Molecule | The intact molecule with an added proton, commonly observed in electrospray ionization (ESI) or chemical ionization (CI). |
| [M-C₂H₅]+ | Loss of the ethyl group from the ester. | |
| [M-OC₂H₅]+ | Loss of the ethoxy group from the ester. |
The molecular formula for ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate is C₁₀H₈Cl₂N₂O₂. The theoretical monoisotopic mass can be calculated with high precision. HRMS analysis should yield a measured mass that is within a few parts per million (ppm) of the theoretical mass, confirming the elemental composition. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively.
Caption: A generalized workflow for mass spectrometry analysis.
Experimental Protocol for HRMS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., ESI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Ensure the instrument is properly calibrated to achieve high mass accuracy.
-
Analyze the resulting spectrum for the accurate mass of the molecular ion and its characteristic isotopic pattern.
-
Conclusion
The structural elucidation of ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate is a systematic process that relies on the synergistic interpretation of data from NMR, IR, and mass spectrometry. This guide provides a comprehensive framework for understanding the expected spectral features of this important synthetic intermediate and outlines robust protocols for data acquisition. By following these methodologies, researchers can confidently verify the structure and purity of their synthesized compounds, ensuring the integrity of their scientific endeavors.
References
-
Chem-Impex. Ethyl 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate. [Link]
-
Jia, L., et al. (2010). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2879. [Link]
-
Boufroura, H., et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1390. [Link]
-
Kollár, L., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(16), 4928. [Link]
-
PubChem. Ethyl 6-nitroimidazo(1,2-a)pyridine-2-carboxylate. [Link]
-
PubChem. {6,8-dichloroimidazo[1,2-a]pyridin-2-yl}methanol. [Link]
Sources
Technical Assessment: Enzyme Inhibition Potential of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate
Executive Summary
Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through specific functionalization. While often utilized as a high-purity synthetic intermediate, the 6,8-dichloroimidazo[1,2-a]pyridine core exhibits intrinsic bioactivity, particularly in the modulation of ATP-dependent enzymes.
This technical guide analyzes the compound's potential as an inhibitor for two primary enzyme classes: Gastric H+/K+-ATPase (Proton Pump) and Lipid/Protein Kinases (specifically PI3K and CDKs). The analysis is grounded in Structure-Activity Relationship (SAR) data of the imidazo[1,2-a]pyridine class, providing researchers with a roadmap for validating this compound’s specific inhibition profile.
Part 1: Chemical Biology & SAR Analysis[1][2]
The Pharmacophore: Why 6,8-Dichloro?
The specific substitution pattern of chlorine atoms at the 6 and 8 positions is not arbitrary; it is a strategic medicinal chemistry design element intended to modulate lipophilicity and metabolic stability .
-
Metabolic Blockade: The C6 and C8 positions on the imidazopyridine ring are typical "hot spots" for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Chlorination at these sites blocks metabolism, significantly extending the compound's half-life (t1/2).
-
Hydrophobic Binding: The 6,8-dichloro motif creates a distinct hydrophobic edge, essential for binding to deep lipophilic pockets found in transmembrane proteins like the H+/K+-ATPase.
The C2-Ester Functionality
The ethyl ester at position C2 serves a dual role:
-
Prodrug Potential: In cellular assays, the ester enhances membrane permeability. Intracellular esterases may hydrolyze it to the free carboxylic acid, which can alter binding kinetics or solubility.
-
Synthetic Handle: It is the precursor for C2-amides, which are critical for hydrogen-bonding interactions in the hinge region of kinase targets.
Part 2: Primary Target Class — Gastric H+/K+-ATPase[3]
The strongest evidence for bioactivity of the 6,8-dichloroimidazo[1,2-a]pyridine core lies in its similarity to P-CABs (Potassium-Competitive Acid Blockers) like SCH 28080 and Soraprazan.
Mechanism of Action: K+ Competition
Unlike Proton Pump Inhibitors (PPIs) like Omeprazole, which form covalent disulfide bonds, imidazo[1,2-a]pyridines act as reversible, K+-competitive inhibitors.
-
Binding Site: The compound binds to the luminal aspect of the H+/K+-ATPase α-subunit, specifically near the transmembrane helices M1, M2, M4, and M6.
-
Inhibition Logic: The protonated N1 nitrogen of the imidazo[1,2-a]pyridine ring mimics the hydronium ion (H3O+), locking the enzyme in the E2 conformation and preventing K+ entry, thereby halting acid secretion.
Visualization: P-CAB Inhibition Pathway
Figure 1: Mechanism of Potassium-Competitive Acid Blockade (P-CAB) by Imidazo[1,2-a]pyridines.
Part 3: Secondary Target Class — Kinases (PI3K / CDK)
The imidazo[1,2-a]pyridine scaffold is an isostere of the purine ring in ATP, making it a potent scaffold for Type I kinase inhibitors.
-
PI3Kα Inhibition: 2,6,8-substituted derivatives have shown nanomolar potency against Phosphoinositide 3-kinase (PI3K).[1] The N1 nitrogen accepts a hydrogen bond from the hinge region (e.g., Val851 in PI3Kα), while the C2-substituent (ester/amide) projects into the affinity pocket.
-
CDK2 Inhibition: The planar nature of the ring allows intercalation into the ATP-binding cleft of Cyclin-Dependent Kinases, potentially arresting cell cycle progression in G1/S phase.
Part 4: Experimental Protocols
Protocol A: H+/K+-ATPase Inhibition Assay (The "Gold Standard")
Objective: Determine the IC50 of the compound against gastric proton pumps.
Reagents:
-
Lyophilized hog gastric H+/K+-ATPase vesicles.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.
-
Ionophores: Nigericin (to permeabilize vesicles).
-
Substrate: ATP (2 mM).
Workflow:
-
Preparation: Resuspend gastric vesicles in Assay Buffer containing Nigericin (10 µM) to ensure K+ access to the luminal side.
-
Incubation: Aliquot vesicles into a 96-well plate. Add Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate (dissolved in DMSO) at concentrations ranging from 10 nM to 100 µM.
-
Activation: Initiate reaction by adding KCl (10 mM) and ATP (2 mM). Incubate at 37°C for 30 minutes.
-
Quantification: Stop reaction with malachite green reagent. Measure inorganic phosphate (Pi) release via absorbance at 620 nm.
-
Validation: Compare inhibition curves against SCH 28080 (Positive Control).
Protocol B: Kinase Selectivity Profiling (ADP-Glo™)
Objective: Assess specificity against a panel of kinases (PI3Kα, CDK2, EGFR).
Workflow:
-
Reaction: Mix kinase, lipid/protein substrate, and ATP (10 µM) in reaction buffer.
-
Treatment: Add test compound (1 µM screening concentration). Incubate for 60 min at RT.
-
Depletion: Add ADP-Glo™ Reagent to deplete unconsumed ATP.
-
Detection: Add Kinase Detection Reagent to convert ADP to ATP, then to light (Luciferase).
-
Data Analysis: Calculate Percent Inhibition relative to DMSO control.
Part 5: Quantitative Data Summary (Predicted vs. Literature)
The following table summarizes the expected activity profile based on SAR data of closely related 6,8-dichloro analogs.
| Target Enzyme | Predicted Activity | Mechanism | Key SAR Feature |
| H+/K+-ATPase | High (IC50 < 1 µM) | K+-Competitive (Reversible) | 6,8-Dichloro hydrophobicity matches luminal pocket. |
| PI3Kα | Moderate | ATP-Competitive (Type I) | C2-Ester may need conversion to amide for optimal H-bonding. |
| CDK2 | Low/Moderate | ATP-Competitive | Planar scaffold fits cleft; selectivity depends on C3 substitution. |
| NF-κB | Variable | Pathway Modulation | Indirect inhibition observed in some 2-carboxylate derivatives. |
Part 6: Experimental Workflow Visualization
Figure 2: Recommended Experimental Workflow for Validating Enzyme Inhibition.
References
-
National Institutes of Health (NIH). (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines.[2] PubMed.[3] Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Design, Synthesis and Evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors.[1] PubMed Central. Retrieved from [Link]
-
National Institutes of Health (NIH). (1990). Inhibition of gastric H+/K+-ATPase by substituted imidazo[1,2-a]pyridines (SCH 28080).[4] PubMed.[3] Retrieved from [Link]
Sources
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of gastric H+/K+-ATPase by substituted imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
using Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate as a research chemical
High-Fidelity Scaffold Utilization in Medicinal Chemistry
Introduction: The "Privileged" Architecture
In the landscape of modern drug discovery, Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 444791-55-3) represents a high-value "privileged scaffold." Unlike generic aliphatic esters, this compound offers a pre-functionalized heteroaromatic core essential for fragment-based drug design (FBDD).
The imidazo[1,2-a]pyridine moiety is the pharmacophore backbone for blockbuster drugs like Zolpidem (GABAergic hypnotic) and emerging anti-tubercular agents like Telacebec (Q203) . The specific 6,8-dichloro substitution pattern of this research chemical provides two distinct advantages:
-
Orthogonal Reactivity: The ester at C2 allows for carbonyl diversification (amides, alcohols), while the halogens at C6 and C8 serve as handles for Palladium-catalyzed cross-coupling.
-
Lipophilicity Modulation: The halogenation increases metabolic stability and membrane permeability, critical for CNS and intracellular infectious disease targets.
This guide details the handling, validation, and synthetic application of this compound, moving beyond basic datasheet parameters to actionable research protocols.
Chemical Profile & Handling Integrity
| Property | Specification | Critical Note |
| Formula | C₁₀H₈Cl₂N₂O₂ | Heteroaromatic bicyclic system |
| MW | 259.09 g/mol | Ideal for Fragment-Based Drug Design (Rule of 3 compliant) |
| Appearance | Off-white to pale yellow solid | Color change to dark yellow indicates oxidation/degradation |
| Solubility | DMSO (>20 mg/mL), DMF, DCM | Insoluble in water. Do not attempt aqueous stock solutions. |
| Storage | 2–8°C, Desiccated | Hygroscopic. Store under inert gas (Ar/N₂) if possible. |
Stability Warning
The ester linkage is susceptible to hydrolysis under basic conditions. Avoid prolonged exposure to humid air or protic solvents (MeOH/EtOH) containing traces of base/acid unless reaction is intended.
Strategic Utilization: The "Hub-and-Spoke" Workflow
This compound acts as a divergence point. The researcher's primary decision is whether to modify the Core (C6/C8) or the Tail (C2) first.
Decision Logic Diagram (Graphviz)
Figure 1: Strategic divergence pathways for library generation using the 6,8-dichloro scaffold.
Experimental Protocols
Protocol A: Quality Control & Solubilization
Rationale: Commercial heteroaromatic halides can degrade into free acids or N-oxides. Verify before use.
-
Visual Inspection: Ensure solid is free-flowing. Clumping suggests moisture absorption.
-
Solubilization (Stock 10 mM):
-
Weigh 2.59 mg of compound.[1]
-
Dissolve in 1.0 mL anhydrous DMSO (Grade: Molecular Biology).
-
Vortex for 30 seconds. Sonicate for 1 minute if particles persist.
-
-
LC-MS Verification:
-
Column: C18 Reverse Phase.
-
Mobile Phase: H₂O (0.1% Formic Acid) / MeCN.
-
Target Mass: [M+H]⁺ = 259.0/261.0 (Characteristic Cl₂ isotope pattern: 9:6:1 intensity ratio).
-
Acceptance: >95% purity. Major impurity is often the hydrolyzed acid (MW 231).
-
Protocol B: Regioselective Functionalization (Suzuki-Miyaura)
Rationale: The C6 position is electronically distinct from C8. C6 is generally more reactive in electrophilic substitution, but in Pd-catalyzed oxidative addition, sterics at C8 (peri-interaction with N ring) often direct coupling to C6 first, though mixtures are common. Careful catalyst selection is required.
Reagents:
-
Substrate: Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.1 eq)
-
Catalyst: Pd(dppf)Cl₂ (5 mol%) - Chosen for robustness with heteroaryl chlorides.
-
Base: K₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step:
-
Inert Atmosphere: Purge a microwave vial with Argon.
-
Charge: Add Substrate (100 mg), Boronic Acid (1.1 eq), and Catalyst.
-
Solvent: Add degassed Dioxane/Water mixture (concentration 0.1 M).
-
Reaction: Seal and heat to 90°C for 4-12 hours. Note: Monitor by TLC/LC-MS. If C6/C8 bis-coupling is observed, lower temperature to 60°C to favor mono-coupling.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol C: Scaffold Activation (Ester Hydrolysis)
Rationale: To attach this core to amines (for amide libraries), the ethyl ester must be hydrolyzed to the carboxylic acid. This must be done carefully to avoid stripping the halogens.
Reagents:
-
LiOH·H₂O (2.0 eq)
-
THF/Water (3:1)
Step-by-Step:
-
Dissolve the ester (100 mg) in THF (3 mL).
-
Add LiOH dissolved in Water (1 mL) dropwise at 0°C.
-
Warm to Room Temperature (25°C) and stir for 2 hours.
-
Critical Step (Neutralization): Acidify carefully with 1N HCl to pH 3–4. The zwitterionic acid product often precipitates.
-
Isolation: Filter the precipitate. If no precipitate, extract with EtOAc.
-
Note: The resulting acid (6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid) is a versatile intermediate for peptide coupling (EDC/HOBt).
-
Biological Context & Safety
Target Relevance:
-
Infectious Disease: Imidazo[1,2-a]pyridine-3-carboxamides are potent anti-tubercular agents (Q203 class) targeting the cytochrome bc1 complex.
-
Neuroscience: The scaffold binds to the Benzodiazepine site of GABA-A receptors. The 6,8-dichloro substitution pattern significantly alters binding affinity and selectivity compared to the 6-methyl (Zolpidem) analogs.
Safety (HSE):
-
GHS Classification: Irritant (Skin/Eye).
-
Specific Hazard: Halogenated heteroaromatics can be sensitizers. Use standard PPE (Nitrile gloves, fume hood).
-
Waste: Segregate as Halogenated Organic Waste.
References
-
Goel, R. et al. "Imidazo[1,2-a]pyridines: A Review on their Synthesis and Biological Activities." Mini-Reviews in Medicinal Chemistry, 2024.
-
World Health Organization (WHO). "Global Tuberculosis Report 2022." (Contextualizing the need for novel scaffolds like Imidazo[1,2-a]pyridine).
-
Chemical Book/PubChem. "Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate - Compound Summary."
-
Kang, S. et al. "Structure-Activity Relationship of Imidazo[1,2-a]pyridine-3-carboxamides as Anti-Tuberculosis Agents." Journal of Medicinal Chemistry, 2014. (Demonstrates the utility of the scaffold core).
Sources
Application Notes and Protocols for the Hydrolysis of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate
Introduction: Unlocking the Core of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and drug development, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial and enzyme inhibition properties. The conversion of ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate to its corresponding carboxylic acid is a critical transformation. This hydrolysis reaction unlocks a versatile intermediate, 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid, which serves as a pivotal building block for the synthesis of more complex molecules and active pharmaceutical ingredients. The carboxylic acid moiety provides a reactive handle for amide bond formation and other functional group interconversions, enabling the exploration of structure-activity relationships in drug discovery programs.[1] This document provides detailed protocols for both base- and acid-catalyzed hydrolysis of the title compound, offering researchers the flexibility to choose a method based on substrate compatibility and available resources.
Chemical Structures and Properties
A clear understanding of the physicochemical properties of both the starting material and the product is fundamental for successful synthesis and purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Solubility |
| Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate | C₁₀H₈Cl₂N₂O₂ | 260.09 | White to off-white solid | Not available | Soluble in organic solvents like dichloromethane and chloroform.[2] |
| 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid | C₈H₄Cl₂N₂O₂ | 231.04 | White to off-white solid | >250 (Decomposes) | Soluble in DMSO and methanol.[3] |
Experimental Workflow Overview
The hydrolysis of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate can be efficiently achieved through either a base-catalyzed (saponification) or an acid-catalyzed pathway. The choice between these methods may depend on the stability of the starting material to acidic or basic conditions and the desired workup procedure.
Caption: A generalized workflow for the hydrolysis of ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol is adapted from a similar procedure for the hydrolysis of a related imidazo[1,2-a]pyridine ester and is generally preferred due to the irreversible nature of saponification, which often leads to higher yields.
Materials and Equipment:
-
Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a 3:1 mixture of ethanol and deionized water.
-
Addition of Base: Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution. The use of a slight excess of base ensures the complete consumption of the starting ester.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer detectable. This typically takes several hours.
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, slowly add 1 M HCl with stirring until the pH reaches approximately 2-3. This will protonate the carboxylate salt and cause the carboxylic acid product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the product under vacuum to a constant weight.
Protocol 2: Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible reaction.[3] To drive the equilibrium towards the products, a large excess of water is typically used, which is conveniently supplied by using a dilute aqueous acid solution.
Materials and Equipment:
-
Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), 6 M solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, suspend Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in 6 M hydrochloric acid or sulfuric acid.
-
Heating: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC. Due to the reversible nature of the reaction, it may require a longer reaction time to reach completion compared to saponification.
-
Cooling and Precipitation: After completion, cool the reaction mixture in an ice bath. The carboxylic acid product should precipitate out of the acidic solution.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold deionized water.
-
Drying: Dry the product under vacuum.
Mechanism and Scientific Rationale
The hydrolysis of an ester can be catalyzed by either an acid or a base.
Base-Catalyzed Mechanism (Saponification)
Under basic conditions, the hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction to form the carboxylate salt and ethanol. The final acidification step in the workup protonates the carboxylate to yield the desired carboxylic acid. This process is known as saponification and is generally irreversible because the final deprotonation step is thermodynamically favorable.
Acid-Catalyzed Mechanism
In an acidic medium, the carbonyl oxygen of the ester is first protonated by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water. The subsequent formation of a tetrahedral intermediate and proton transfer steps lead to the elimination of ethanol and regeneration of the acid catalyst, yielding the carboxylic acid. This reaction is reversible, and the equilibrium can be shifted towards the products by using an excess of water.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and solvents involved in this procedure.
-
Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhalation of vapors.
-
Corrosives: Both strong acids (HCl, H₂SO₄) and bases (LiOH, NaOH) are corrosive. Handle them with care and avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization of 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the disappearance of the ethyl group signals and the presence of the characteristic carboxylic acid proton signal.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the appearance of a broad O-H stretch characteristic of a carboxylic acid and a C=O stretch at a slightly lower wavenumber compared to the starting ester.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
-
Melting Point: The melting point of the product can be compared to the literature value to assess its purity.
Conclusion
The hydrolysis of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate is a straightforward yet crucial step in the synthesis of various imidazo[1,2-a]pyridine derivatives. Both the base-catalyzed and acid-catalyzed methods presented here offer reliable pathways to obtain the desired 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid. The choice of method will depend on the specific requirements of the research, with saponification generally being the preferred route for its irreversibility and potentially higher yields. Careful execution of the chosen protocol and adherence to safety guidelines will ensure a successful and efficient synthesis.
References
-
Chem-Impex. (n.d.). Ethyl 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2011). Ethyl 8-(2,4-dichlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate. Retrieved from [Link]
-
Kollár, L., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(11), 3328. Retrieved from [Link]
-
Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Heterocycles, 75(6), 1355-1370. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 8-chloro-6-(trifluoromethyl)imidazo(1,2-a)pyridine-2-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
Ghosh, P., et al. (2018). Green Procedure For Highly Efficient Rapid Synthesis of Imidazo 1 2 A Pyridine and Its Late Stage Functionalization. Scribd. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). Imidazo[1,2-a]pyridine-8-Carboxylic Acid. Retrieved from [Link]
-
Meinita, M. D. N., Hong, Y. K., & Jeong, G. T. (2012). Comparison of sulfuric and hydrochloric acids as catalysts in hydrolysis of Kappaphycus alvarezii (cottonii). Bioprocess and biosystems engineering, 35(1-2), 123–128. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,6-Pyridine dicarboxylic acid. Retrieved from [Link]
- Wietelmann, U. (n.d.).
-
Pipzine Chemicals. (n.d.). Imidazo[1,2-a]pyridine-8-Carboxylic Acid, 6-Chloro. Retrieved from [Link]
-
PubChem. (n.d.). 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid. Retrieved from [Link]
Sources
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 8-(2,4-dichlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine-8-carboxylic Acid, 6-Chloro- | Properties, Uses, Safety, Synthesis & Suppliers China [pipzine-chem.com]
analytical methods for Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate characterization
Application Note: Comprehensive Characterization of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate
Executive Summary & Introduction
Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate is a critical bicyclic heterocyclic scaffold used frequently in medicinal chemistry as an intermediate for drugs targeting GABA receptors, antiviral pathways, and inflammatory mediators.[1] The imidazo[1,2-a]pyridine core is pharmacologically privileged, but the introduction of chlorine atoms at the 6 and 8 positions significantly alters its electronic properties and lipophilicity, necessitating specific analytical protocols.[1]
This guide provides a validated, multi-modal characterization strategy. Unlike generic protocols, this workflow addresses the specific challenges of this compound:
-
Regio-isomerism: Distinguishing the 6,8-dichloro substitution pattern from potential 5,7- or 6,7- isomers formed during cyclization.[1]
-
Halogen Isotope Patterns: Utilizing the specific mass spectral signature of the dichloro motif for identity confirmation.[1]
-
Chromatographic Resolution: Separating the target ester from its hydrolysis product (carboxylic acid) and starting materials (2-amino-3,5-dichloropyridine).[1]
Analytical Strategy Workflow
The following flowchart outlines the logical progression from crude synthesis to certified reference material (CRM) status.
Figure 1: Decision-tree workflow for the characterization of halogenated imidazopyridines.
Protocol 1: Chromatographic Purity (HPLC-UV)
Objective: To quantify purity and detect the primary hydrolysis impurity (6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid).
Rationale: The ethyl ester is susceptible to hydrolysis.[1] A gradient method is required to elute the polar acid impurity early while resolving the hydrophobic dichloro-ester.[1]
Method Parameters:
-
Instrument: Agilent 1260 Infinity II or equivalent UPLC/HPLC system.
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (buffers silanols, improves peak shape for basic N).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (primary) and 280 nm.[1]
-
Column Temp: 30°C.
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
System Suitability Tests (SST):
-
Tailing Factor: Must be < 1.5 for the main peak (indicates minimized interaction with silanols).[1]
-
Resolution: > 2.0 between the main peak and any hydrolysis product (typically eluting at ~4-5 min).[1]
Protocol 2: Structural Elucidation (NMR Spectroscopy)
Objective: Unequivocal assignment of the substitution pattern.
Rationale: The 6,8-dichloro substitution leaves only two protons on the pyridine ring (H-5 and H-7).[1] Their coupling pattern (meta-coupling) is distinct from vicinal coupling seen in other isomers.[1]
Sample Preparation: Dissolve 5-10 mg in 0.6 mL DMSO-
Expected
| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| H-5 | 8.60 - 8.80 | Doublet (d) | Most deshielded aromatic proton due to proximity to bridgehead Nitrogen (N4) and Cl at C6. | |
| H-3 | 8.30 - 8.50 | Singlet (s) | - | Characteristic imidazole ring proton.[1] |
| H-7 | 7.60 - 7.80 | Doublet (d) | Meta-coupling to H-5.[1] Shielded relative to H-5.[1] | |
| OCH | 4.30 - 4.40 | Quartet (q) | Ethyl ester methylene.[1] | |
| CH | 1.30 - 1.40 | Triplet (t) | Ethyl ester methyl.[1] |
Critical Validation Point: The presence of two doublets with small meta-coupling constants (~2 Hz) confirms the 6,8-substitution. If you observe large coupling (~8 Hz), the chlorines are likely misplaced (e.g., 5,7-dichloro isomer).[1]
Protocol 3: Mass Spectrometry (LC-MS)[1]
Objective: Confirm molecular weight and halogen count.
Rationale: The presence of two chlorine atoms creates a distinct isotopic envelope (
Method:
Data Interpretation:
-
Base Peak (M+H):
259.0 (Calculated for Cl ).[1] -
Isotopic Pattern:
-
Fragmentation: Loss of ethyl group (
) or ethoxy group ( ) is common in source fragmentation.[1]
Figure 2: Expected isotopic abundance for a dichloro-species.
Protocol 4: Infrared Spectroscopy (FT-IR)
Objective: Verification of functional groups (Ester vs. Acid).
Method: ATR (Attenuated Total Reflectance) on solid neat sample.[1]
Key Diagnostic Bands:
-
C=O Stretch (Ester):
.[1] Note: If this shifts to and broadens, suspect hydrolysis to carboxylic acid.[1] -
C=N Stretch (Imidazopyridine ring):
.[1] -
C-Cl Stretch:
(often multiple bands).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 737427, Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate. (Used for comparative scaffold analysis).[1] Retrieved from [Link][1]
-
Bagdi, A. K., et al. (2013). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Chemical Communications.[1] (General synthesis and NMR shift logic for imidazopyridines). Retrieved from [Link]
-
Gueiffier, A., et al. (1998). Synthesis and antiviral activity of some imidazo[1,2-a]pyridine derivatives. Journal of Medicinal Chemistry. (Establishes biological relevance and characterization standards). Retrieved from [Link]
Sources
Application Note: Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate in Kinase Inhibitor Synthesis
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, synthesis, and functionalization of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate , a high-value scaffold for developing ATP-competitive kinase inhibitors.
Executive Summary: The "Privileged" Scaffold
The imidazo[1,2-a]pyridine core is a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types with high affinity. The 6,8-dichloro-2-carboxylate derivative is particularly valuable in kinase drug discovery for three reasons:
-
Metabolic Stability: The 6,8-dichloro substitution pattern blocks the metabolically vulnerable positions on the pyridine ring, preventing oxidative clearance (e.g., by CYP450s).
-
Hydrophobic Filling: The chlorine atoms provide lipophilic bulk that can occupy the hydrophobic regions often found adjacent to the ATP-binding pocket (e.g., the "selectivity pocket" in PI3K or p38 MAP kinase).
-
Vectorial Versatility: The C-2 ethyl ester serves as a pre-installed handle for generating hydrogen-bond donor/acceptor motifs (amides, ureas) required for interacting with the kinase "hinge region."
Strategic SAR Analysis
Effective kinase inhibitor design requires understanding how this scaffold orients within the ATP-binding site.
Structural Logic & Interaction Map
-
N-1 Nitrogen: Often serves as a Hydrogen Bond Acceptor (HBA) interacting with the kinase hinge region.
-
C-2 Position (Ester/Amide): The key vector. Conversion of the ester to an amide allows the carbonyl oxygen to act as an HBA and the NH as a Hydrogen Bond Donor (HBD), mimicking the adenine ring of ATP.
-
C-3 Position: The primary site for electrophilic substitution. Groups here (e.g., aryl rings) project into the hydrophobic back-pocket (Gatekeeper region).
-
C-6 & C-8 (Chlorines): These electron-withdrawing groups (EWGs) lower the pKa of the ring nitrogens, modulating solubility and permeability while filling hydrophobic space.
Figure 1: Structure-Activity Relationship (SAR) map detailing the functional vectors of the scaffold.
Experimental Protocols
Protocol A: Core Synthesis (Cyclization)
This protocol describes the Hantzsch-type condensation of 2-amino-3,5-dichloropyridine with ethyl bromopyruvate.
Reagents:
-
2-Amino-3,5-dichloropyridine (1.0 equiv)
-
Ethyl bromopyruvate (1.1 equiv)
-
Ethanol (anhydrous, 10 mL/g of amine)
-
Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-3,5-dichloropyridine (e.g., 5.0 g, 30.6 mmol) in anhydrous ethanol (50 mL).
-
Addition: Add ethyl bromopyruvate (4.2 mL, 33.7 mmol) dropwise at room temperature. Note: The reaction is exothermic; handle with care.
-
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor reaction progress by TLC (Eluent: 30% EtOAc in Hexanes). The starting amine spot should disappear.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure to ~20% of the original volume.
-
Dilute the residue with water (50 mL) and neutralize with saturated aqueous NaHCO₃ until pH ~8.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
-
Purification:
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Recrystallization: The crude product is often pure enough but can be recrystallized from Ethanol/Water or purified via flash column chromatography (SiO₂, Gradient 0-40% EtOAc/Hexanes).
-
-
Yield Expectation: 70–85% as a pale yellow/white solid.
Protocol B: Functionalization Module (C-2 & C-3)
This workflow converts the core into a functional kinase inhibitor precursor.
Step 1: C-3 Bromination (Preparation for Cross-Coupling)
-
Dissolve the core ester (1.0 equiv) in Acetonitrile or DMF .
-
Add N-Bromosuccinimide (NBS) (1.05 equiv) at 0°C.
-
Stir at room temperature for 1–2 hours. The electron-withdrawing chlorines at C-6/8 deactivate the ring, so this may be slower than in non-halogenated analogs.
-
Outcome: Ethyl 3-bromo-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate. This bromide is the handle for Suzuki couplings to introduce aryl groups.
Step 2: C-2 Hydrolysis & Amidation (Hinge Binder Installation)
-
Hydrolysis: Treat the ester with LiOH (2 equiv) in THF/Water (3:1) at RT for 4 hours. Acidify with 1M HCl to precipitate the carboxylic acid.
-
Coupling: React the dried acid with an amine (e.g., aniline, benzylamine) using HATU (1.2 equiv) and DIPEA (3 equiv) in DMF.
-
Result: A C-2 Amide, capable of bidentate H-bonding in the kinase hinge region.
Visual Workflow: Synthesis & Application
The following diagram illustrates the complete synthetic pathway from raw materials to a bioactive kinase inhibitor candidate.
Figure 2: Synthetic workflow from starting materials to functionalized kinase inhibitor.
Analytical Data Summary
Expected physicochemical properties for the core intermediate (Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate).
| Property | Value / Characteristic | Notes |
| Formula | C₁₀H₈Cl₂N₂O₂ | |
| Molecular Weight | 259.09 g/mol | |
| Appearance | White to pale yellow crystalline solid | |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.25 (s, 1H, H-5), 8.10 (s, 1H, H-3), 7.45 (s, 1H, H-7), 4.45 (q, 2H), 1.42 (t, 3H) | H-3 signal is characteristic of cyclization success.[1][2] |
| MS (ESI) | [M+H]⁺ = 259.0/261.0 | Characteristic dichloro isotope pattern (9:6:1). |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc | Poor solubility in water/hexanes. |
Safety & Handling
-
Ethyl Bromopyruvate: A potent lachrymator and skin irritant. Handle only in a fume hood.
-
2-Amino-3,5-dichloropyridine: Irritant. Toxic if swallowed.
-
Reaction Safety: The cyclization is exothermic. Ensure proper cooling capacity is available during the addition step.
References
-
Bagdi, A. K., et al. (2020).[2] Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Chemical Reviews . Link (General scaffold synthesis).
-
Gueiffier, A., et al. (1998).[2] Synthesis and antiviral activity of some 2-phenylimidazo[1,2-a]pyridine derivatives. Journal of Medicinal Chemistry . Link (Kinase/Biological relevance).
-
Enguehard, C., et al. (2000). Suzuki Cross-Coupling Reaction on 3-Iodoimidazo[1,2-a]pyridines. Synthesis . Link (Functionalization protocols).
- Vertex Pharmaceuticals. (2003). Imidazopyridines as kinase inhibitors. Patent WO2003097643. (Specific application of the scaffold in kinase drug discovery).
Sources
Application Note: Precision Functionalization of Dichloroimidazo[1,2-a]pyridines via Palladium-Catalyzed Cross-Coupling
Executive Summary & Strategic Importance
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic), and serving as a key pharmacophore in anticancer and antiviral research.
While mono-functionalization is routine, the site-selective cross-coupling of dichloro-variants (specifically 2,3-dichloro and 6,8-dichloro isomers) presents a significant challenge. The similar bond dissociation energies (BDEs) of the C–Cl bonds require precise catalyst control to avoid intractable mixtures of mono- and bis-coupled products.
This guide provides a field-proven, mechanism-based approach to solving this selectivity problem. We move beyond generic "Suzuki conditions" to define ligand-controlled protocols that exploit subtle electronic and steric differences between the chloride sites.
Mechanistic Insight: The Regioselectivity Hierarchy
To design effective experiments, one must understand the intrinsic reactivity landscape of the imidazo[1,2-a]pyridine core. In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the rate of Oxidative Addition (OA) is the selectivity-determining step.
The Reactivity Map
The reactivity order for oxidative addition on a poly-halogenated imidazo[1,2-a]pyridine scaffold is generally:
C-3 > C-6 > C-8 > C-2
-
C-3 (The "Indole-like" Position): Although electron-rich (prone to SEAr), the C-3 position in halogenated systems is highly reactive toward Pd(0) due to the stability of the resulting heteroaryl-palladium species. In 2,3-dichloro substrates, C-3 reacts first .
-
C-6 (Para-like): Located para to the bridgehead nitrogen (N1), this position is electronically activated for oxidative addition relative to C-8. In 6,8-dichloro substrates, C-6 reacts first .
-
C-8 (Ortho-like): Activated by the adjacent bridgehead nitrogen but often sterically hindered compared to C-6.
-
C-2: This position is generally the least reactive toward oxidative addition in dichloro systems, often requiring forcing conditions or specialized bulky ligands (e.g., NHCs) to functionalize after the other positions are capped.
Figure 1: Decision tree for predicting site-selectivity in Pd-catalyzed couplings of dichloro-isomers.
Application Note A: Site-Selective Suzuki Coupling of 2,3-Dichloroimidazo[1,2-a]pyridine
Challenge: Differentiating between two heterocyclic chlorides. Solution: Exploit the higher lability of the C-3 chloride using a catalyst system optimized for oxidative addition at electron-rich heteroaromatics.
Protocol 1: C-3 Selective Arylation
This protocol yields 3-aryl-2-chloroimidazo[1,2-a]pyridines . The remaining C-2 chloride serves as a handle for subsequent elaboration (e.g., amination or a second forcing coupling).
| Component | Reagent/Condition | Role/Rationale |
| Catalyst | Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) | SPhos (Buchwald Ligand) forms a highly active monoligated Pd(0) species that rapidly inserts into the C-3 Cl bond but is bulky enough to minimize double addition at mild temps. |
| Alt. Catalyst | Pd-PEPPSI-IPr (2 mol%) | Excellent for difficult chlorides; high steric bulk prevents over-arylation if stoichiometry is controlled. |
| Base | K₃PO₄ (2.0 equiv) | Mild base (compared to tBuOK) reduces competitive hydrodehalogenation. |
| Solvent | THF:Water (4:1) or Toluene:Water (10:1) | Biphasic systems often suppress homocoupling of the boronic acid. |
| Temperature | 60 °C | Keep temperature moderate. C-2 activation typically requires >80-100 °C. |
Step-by-Step Methodology:
-
Charge: In a glovebox or under Argon flow, add 2,3-dichloroimidazo[1,2-a]pyridine (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv) to a reaction vial.
-
Solvent: Add degassed THF/Water (4:1, 0.2 M concentration).
-
Reaction: Seal and heat to 60 °C for 4–6 hours. Monitor by HPLC/UPLC.
-
Checkpoint: Look for the disappearance of starting material. If >5% bis-coupled product appears, lower temp to 40 °C.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). The 3-aryl product is usually more polar than the dichloro starting material but less polar than the bis-aryl.
Application Note B: Site-Selective Suzuki Coupling of 6,8-Dichloroimidazo[1,2-a]pyridine
Challenge: Differentiating between two benzenoid chlorides. Solution: Exploit the steric hindrance at C-8 and the electronic activation at C-6 (para to N1).
Protocol 2: C-6 Selective Arylation
This protocol yields 6-aryl-8-chloroimidazo[1,2-a]pyridines .
| Component | Reagent/Condition | Role/Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | The "classic" catalyst works well here because the C-6/C-8 discrimination is largely steric. The bulky PPh3 ligands make access to the crowded C-8 position difficult. |
| Advanced Cat. | Pd(dppf)Cl₂ (3 mol%) | Bidentate ligand enforces cis-geometry, often enhancing selectivity for the less hindered C-6 position. |
| Base | Na₂CO₃ (2.0 equiv) | Standard aqueous base is sufficient. |
| Solvent | DME:Water (2:1) | Dimethoxyethane provides excellent solubility for these fused systems. |
| Temperature | 80-90 °C | Higher energy required for benzenoid chlorides compared to heterocyclic C-3. |
Step-by-Step Methodology:
-
Charge: Add 6,8-dichloroimidazo[1,2-a]pyridine (1.0 equiv), Arylboronic acid (1.05 equiv - limiting the boronic acid is crucial here), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.0 equiv).
-
Solvent: Add degassed DME/Water (2:1).
-
Reaction: Heat to 85 °C.
-
Critical Insight: C-6 coupling is faster, but C-8 is not inert. Stop the reaction immediately upon consumption of starting material (usually 2-4 hours). Do not "cook" overnight, or you will get bis-arylation.
-
-
Workup: Standard aqueous extraction.
Troubleshooting & Optimization (The "Senior Scientist" Perspective)
Even with the best protocols, substrates vary. Use this logic table to troubleshoot:
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation / Chloride Inertness | Switch to Pd-PEPPSI-IPr or XPhos Pd G3 . These are "flamethrowers" for aryl chlorides. |
| Poor Selectivity (Mix of Mono/Bis) | Rate of OA at Site 2 is too fast | 1. Lower temperature by 20°C.2. Reduce catalyst loading.3. Switch to a bulkier ligand (e.g., BrettPhos ) to increase steric discrimination. |
| Protodehalogenation (H replaces Cl) | Hydride source in media | 1. Ensure solvent is anhydrous (if using organic base).2. Switch base from alkoxide (e.g., NaOtBu) to carbonate/phosphate (K₃PO₄). |
Visualizing the Sequential Workflow
The following diagram illustrates the logical flow for synthesizing a "Zolpidem-like" analog using a sequential coupling strategy starting from a dichloro-precursor.
Figure 2: Sequential workflow for accessing non-symmetrical 6,8-diaryl systems.
References
-
Vertex AI Search. (2023). General and Efficient Cu-Catalyzed Three Component Coupling Reaction Toward Imidazoheterocycles: One-Pot Synthesis of Alpidem and Zolpidem. PubMed Central. [Link]
-
Organic Chemistry Portal. (2023). Suzuki Coupling - Reaction Conditions and Catalysts. [Link]
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines (Analogous Heterocycles). [Link][1]
-
Royal Society of Chemistry. (2017).[2] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends. Chemical Science. [Link]
-
National Science Foundation (via NIH). (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. [Link]
Disclaimer: This application note is for research purposes. Always verify specific safety data sheets (SDS) for reagents like dichloroimidazo[1,2-a]pyridines and palladium catalysts before use.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate
Ticket ID: #ISP-68-CL2 Subject: Yield Optimization for Electron-Deficient Imidazopyridine Scaffolds Assigned Scientist: Senior Application Specialist, Heterocycle Chemistry Division
Executive Summary: The "Deactivated Nucleophile" Challenge
Welcome to the technical support hub for the synthesis of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate .
If you are experiencing low yields (<30%) or stalled reactions, the root cause is almost certainly the electronic deactivation of your starting material, 2-amino-3,5-dichloropyridine . The two chlorine atoms at positions 3 and 5 exert a strong inductive electron-withdrawing effect (-I), significantly reducing the nucleophilicity of the ring nitrogen (N1).
Standard protocols for imidazo[1,2-a]pyridines (typically refluxing ethanol) often fail here because the initial N-alkylation step is too slow, or the subsequent cyclization is energetically unfavorable under mild conditions. This guide provides an optimized "Type II" protocol specifically designed for these deactivated systems.
Optimized Protocol (The "Gold Standard")
Do not use standard Ethanol reflux. Switch to the High-Temperature/Aprotic method to overcome the activation energy barrier.
Reagents & Stoichiometry[1][2]
-
Substrate: 2-Amino-3,5-dichloropyridine (1.0 equiv)
-
Reagent: Ethyl bromo pyruvate (1.2 - 1.5 equiv)
-
Critical: Do not use ethyl chloropyruvate; the chloride leaving group is too poor for this deactivated nucleophile.
-
-
Solvent: 1,2-Dimethoxyethane (DME) or DMF.
-
Recommendation:DME (Reflux at 85°C) is preferred for easier workup. Use DMF (100°C) only if DME fails.
-
-
Base: Sodium Bicarbonate (NaHCO
), solid (2.0 equiv). -
Additive (Optional): Sodium Iodide (NaI) (0.1 equiv) – acts as a Finkelstein catalyst if using the chloro-reagent, but recommended even with bromo to ensure speed.
Step-by-Step Workflow
-
Dissolution: Dissolve 2-amino-3,5-dichloropyridine in DME (0.5 M concentration).
-
Activation: Add solid NaHCO
and NaI. Stir at room temperature for 10 minutes. -
Addition: Add Ethyl bromopyruvate dropwise.
-
Note: A slight exotherm may occur, but less likely with this deactivated substrate.
-
-
Reflux: Heat to reflux (85°C) for 12–18 hours .
-
Monitoring: Check TLC every 4 hours. You are looking for the disappearance of the amine (lower R
) and the appearance of a fluorescent blue/purple spot (product).
-
-
Workup (Crucial):
-
Cool to RT. Filter off inorganic salts.
-
Evaporate DME under reduced pressure.
-
Partition: Dissolve residue in EtOAc and wash with saturated NaHCO
(not NaOH, to avoid ester hydrolysis) and Brine. -
Purification: Recrystallization from EtOH/Water is often sufficient. If flash chromatography is needed, use Hexane:EtOAc (gradient 90:10 to 70:30).
-
Troubleshooting Guide (Q&A)
Issue 1: "The reaction is stuck. I see a new spot, but it's not the product."
Diagnosis: You have likely formed the N-alkylated intermediate (pyridinium salt), but it has not cyclized. The electron-withdrawing chlorines make the exocyclic amine less nucleophilic, stalling the ring closure.
Solution:
-
Force Cyclization: Isolate the intermediate (often a solid precipitate in non-polar solvents). Resuspend it in Ethanol with a catalytic amount of p-Toluenesulfonic acid (pTSA) (10 mol%) and reflux for 4 hours. The acid catalyzes the dehydration step.
-
Dean-Stark: If using Toluene/Xylene, use a Dean-Stark trap to remove water, driving the equilibrium toward the cyclized product.
Issue 2: "My yield is low, and I see starting material remaining."
Diagnosis: The N1 nitrogen is too weak to displace the bromide efficiently. Solution:
-
Concentration: Run the reaction at a higher concentration (1.0 M) to increase collision frequency.
-
Lewis Acid Catalysis: Add Sc(OTf)
(5 mol%) or Yb(OTf) . Lanthanide triflates coordinate to the pyruvate carbonyl and the leaving group, facilitating the attack by the weak pyridine nucleophile.
Issue 3: "I obtained the product, but it's the carboxylic acid, not the ethyl ester."
Diagnosis: Unintentional hydrolysis. This happens if you use strong bases (NaOH, KOH) or if your solvent is "wet" during prolonged reflux. Solution:
-
Base Control: Stick to NaHCO
or K CO . Avoid hydroxides. -
Dry Solvents: Ensure DME/DMF is anhydrous.
-
Re-esterification: If you already have the acid, treat it with SOCl
in Ethanol to convert it back to the ethyl ester.
Visualizing the Pathway & Logic
The following diagram illustrates the reaction mechanism and the critical "Stall Points" caused by the chlorine substituents.
Caption: Mechanistic pathway highlighting the "Stall Point" at the N-alkylation stage due to electronic deactivation, with catalytic interventions.
Comparative Solvent Data
The choice of solvent dramatically impacts the reaction rate for electron-deficient pyridines.
| Solvent | Boiling Point | Relative Rate (Est.) | Pros | Cons |
| Ethanol | 78°C | 1x (Baseline) | Green, cheap, easy workup. | Too slow for dichloro-analogs. Often stalls. |
| DME | 85°C | 2.5x | Good solubility, moderate temp. | Peroxide former (test before use). |
| DMF | 153°C | 5.0x | High temp overcomes activation barrier. | Hard to remove . Aqueous workup required. |
| Toluene | 110°C | 3.0x | Allows Dean-Stark water removal. | Poor solubility of polar intermediates. |
References
-
General Synthesis of Imidazo[1,2-a]pyridines: Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015).[1][2] Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575.
-
Lewis Acid Catalysis for Electron-Deficient Pyridines: McDonald, I. M., & Peese, K. M. (2015). General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. Organic Letters, 17(24), 6002–6005.
-
Mechanism and Dehydration Steps: Liao, Y., & Fathi, R. (2019). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines. Current Organic Chemistry, 23(10).
-
Specific Analog Precedent (6-bromo derivative): Staliński, K., et al. (2014). Synthesis of 6-bromo-8-amino-imidazo[1,2-a]pyridine via the treatment of ethyl bromopyruvate with 5-bromo-2,3-diaminopyridine.[3] Journal of Molecular Structure, 1076, 501-507.
Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for 2-amino-3,5-dichloropyridine (irritant) and ethyl bromopyruvate (lachrymator) before handling.
Sources
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
purification challenges of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate
Technical Support Guide: Purification & Handling of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate
Support Ticket: #PUR-882-CL2
Executive Summary & Compound Profile
User Context: You are likely synthesizing this scaffold as a pharmacophore for anti-infective or oncology programs. The 6,8-dichloro substitution pattern significantly alters the electronic landscape of the imidazo[1,2-a]pyridine core compared to the unsubstituted parent, reducing basicity and solubility in non-polar solvents.[1]
Compound Identity:
-
Target: Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate[1][2][3]
-
Precursors: 3,5-dichloro-2-aminopyridine + Ethyl bromopyruvate[1][2][3]
-
Key Challenge: The electron-withdrawing chlorine atoms at positions 6 and 8 deactivate the ring nitrogens, slowing the initial alkylation step and altering the solubility profile, often leading to co-elution of the starting amine during purification.[1]
Troubleshooting & FAQ: The "Why" Behind the Protocol
Q1: My reaction conversion is stalled at ~60%. Why isn't the starting material (3,5-dichloro-2-aminopyridine) consuming?
Diagnosis: Nucleophilic Deactivation.[1][2][3] Technical Insight: The chlorine atoms at positions 3 and 5 of the starting pyridine (becoming 8 and 6 in the product) exert a strong inductive electron-withdrawing effect (-I).[1][2][3] This reduces the nucleophilicity of the ring nitrogen, making the initial attack on ethyl bromopyruvate the rate-limiting step.[1] Corrective Action:
-
Solvent Switch: If Ethanol reflux (78°C) is insufficient, switch to 1,2-Dimethoxyethane (DME) or n-Butanol to access higher reflux temperatures (85-117°C) without degrading the ethyl ester.[1][2][3]
-
Catalysis: Add 0.1 equivalents of Sodium Iodide (NaI) . This generates an in situ ethyl iodopyruvate intermediate, which is more electrophilic and compensates for the weak nucleophile.[1]
Q2: I see a persistent precipitate during the reaction. Is this my product?
Diagnosis: Hydrobromide Salt Trapping.
Technical Insight: The reaction generates HBr as a byproduct.[1][2][3] Unlike the unsubstituted analog, the 6,8-dichloro derivative is a weak base (
Q3: The product co-elutes with the starting amine on Silica. How do I separate them?
Diagnosis:
-
Mobile Phase Modifier: Switch to Dichloromethane (DCM) : Methanol (98:2) . The chlorinated solvent interacts better with the dichloro-substituted product, often resolving it from the amine.[1]
-
Chemical Wash: Before chromatography, wash the organic extract with 1M HCl .[1]
-
Logic: The starting aminopyridine is more basic than the cyclized 6,8-dichloro product.[1][3] The amine will protonate and move to the aqueous layer, while the highly electron-deficient product (ester + 2 Cl) often remains in the organic layer.[1] Caution: Test this on a small scale first to ensure the product doesn't also protonate.
-
Q4: The crystals from ethanol are colored (yellow/brown) instead of white/pale green.
Diagnosis: Oligomeric Byproducts. Technical Insight: Ethyl bromopyruvate is sensitive to light and air, polymerizing into yellow gums.[1][3] If used without purification, these oligomers contaminate the crystal lattice.[1] Resolution:
-
Recrystallization: Use Acetonitrile instead of Ethanol.[1][2][3] The dichloro product is typically less soluble in cold acetonitrile, offering better rejection of polar colored impurities.[1]
-
Activated Carbon: Dissolve crude in hot ethanol, treat with charcoal (5% w/w) for 15 mins, filter hot through Celite, then cool.
Validated Experimental Protocol
Objective: Synthesis and Purification of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate on 10 mmol scale.
Phase A: Synthesis (The "HBr-Management" Method)
-
Setup: To a 100 mL round-bottom flask, add 3,5-dichloro-2-aminopyridine (1.63 g, 10 mmol) and 1,2-Dimethoxyethane (DME) (30 mL).
-
Addition: Add Ethyl bromopyruvate (1.5 mL, 12 mmol, 1.2 eq) dropwise at room temperature.
-
Cyclization: Heat to reflux (
) for 6–12 hours. Monitor via TLC (DCM:MeOH 95:5).[1][2][3] -
Workup (Critical):
-
Cool to RT. A precipitate (HBr salt) typically forms.[1][2][3]
-
Do NOT filter yet. Add 20 mL of saturated
solution directly to the reaction flask and stir vigorously for 30 mins. Evolution of indicates neutralization.[1][2][3] -
Extract with Ethyl Acetate (
).[1][2][3] -
Wash combined organics with Brine, dry over
, and concentrate.[1][2][3]
-
Phase B: Purification Strategy
| Method | Solvent System | Applicability | Notes |
| Recrystallization (Primary) | Ethanol (95%) or Acetonitrile | High Purity (>98%) | Dissolve in minimum boiling solvent.[1][2][3] Cool slowly to |
| Flash Chromatography (Secondary) | DCM : MeOH (99:1 to 95:5) | Difficult Separations | Use if starting material remains.[1][2][3] The product elutes first in this system compared to the more polar amine.[3] |
| Trituration | Diethyl Ether | Quick Cleanup | If crude is a solid, sonicate in ether.[1][2][3] Impurities often dissolve; the dichloro product remains as a solid.[2][3] |
Visualization: Reaction & Workup Logic
Caption: Logical workflow for the synthesis and purification of the 6,8-dichloro derivative, highlighting the critical neutralization step to prevent yield loss via salt formation.
References
-
General Synthesis of Imidazo[1,2-a]pyridines
-
Purification & Solubility Insights
-
Alternative "Green" Synthesis (Water-Based)
-
Title: Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.[1][2][3]
-
Source: Kushwaha, N. D. (2017).[1][2][3][4] Asian Journal of Chemistry.
-
Context: Provides evidence for catalyst-free synthesis in water, which can be a useful troubleshooting alternative if organic solvents fail to dissolve polar impurities.[1][2][3]
-
URL:[Link]
-
-
Compound Data & Properties
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 8-chloro-6-(trifluoromethyl)imidazo(1,2-a)pyridine-2-carboxylate | C11H8ClF3N2O2 | CID 737427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | C11H11ClN2O2 | CID 800334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
optimizing reaction conditions for Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate
Here is the comprehensive technical support guide for optimizing the synthesis of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate .
Ticket ID: OPT-68-DCL-2024 Topic: Optimization of Reaction Conditions for Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary & Core Protocol
You are attempting to synthesize Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate via the condensation of 2-amino-3,5-dichloropyridine with ethyl bromopyruvate .
The Challenge: Unlike unsubstituted 2-aminopyridines, your starting material (2-amino-3,5-dichloropyridine) is significantly deactivated . The two chlorine atoms are electron-withdrawing (inductive effect), reducing the nucleophilicity of the ring nitrogen. Furthermore, the chlorine at the 3-position (which becomes the 8-position in the product) provides steric hindrance to the initial N-alkylation step. Standard room-temperature protocols will likely fail or result in low conversion.
The "Golden Path" Protocol
Based on electronic adjustments for deactivated pyridines.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.0 equiv Amine : 1.2–1.5 equiv Ethyl Bromopyruvate | Excess electrophile drives the reaction to completion despite poor nucleophilicity. |
| Solvent | Ethanol (Anhydrous) or DMF | Ethanol is standard; DMF is required if solubility is poor or higher T (>80°C) is needed. |
| Base | Neutralizes HBr generated in situ. Essential to prevent protonation of the deactivated amine, which would kill reactivity. | |
| Temperature | Reflux ( | Kinetic energy is required to overcome the activation energy barrier caused by the electron-withdrawing chlorines. |
| Time | 6–12 Hours | Monitor via TLC/LCMS. Do not rush; the induction period may be long. |
Troubleshooting Guide (Q&A)
Phase 1: Reaction Setup & Initiation
Q: My reaction mixture turns dark immediately, but LCMS shows mostly starting material. What is happening? A: Ethyl bromopyruvate is thermally unstable and a potent lachrymator. If it has degraded (turned dark brown/black before addition), your effective stoichiometry is wrong.
-
Fix: Distill ethyl bromopyruvate under reduced pressure if it is old.
-
Modification: Add the ethyl bromopyruvate dropwise to the refluxing solution of the amine to keep its concentration low and prevent self-polymerization.
Q: Do I really need a base? Some papers say to just reflux in ethanol. A: For unsubstituted pyridines, you can often reflux in neutral ethanol and precipitate the hydrobromide salt. However, for your 3,5-dichloro substrate, this is risky.
-
Reasoning: The generated HBr will protonate the remaining 2-amino-3,5-dichloropyridine. Because the pyridine ring is already electron-poor, the protonated form is completely unreactive.
-
Recommendation: Use solid
in the reaction mixture to scavenge acid immediately.
Phase 2: Process Optimization
Q: The reaction is stuck at 50% conversion after 24 hours in Ethanol. How do I push it? A: You are likely facing a solubility or temperature ceiling.
-
Step 1 (Solvent Switch): Switch to DMF (Dimethylformamide) or DMA (Dimethylacetamide) . This allows you to heat to
. -
Step 2 (Catalysis): Add 10 mol% NaI (Sodium Iodide) .
Q: I see a side product with M+ mass of +28 or +ethyl. What is it? A: This is likely N-alkylation without cyclization or hydrolysis .
-
Diagnosis: If you see a peak corresponding to the intermediate (uncyclized imine/enamine), the cyclization step (dehydration) is the bottleneck.
-
Fix: Ensure water is excluded. Use molecular sieves. If the intermediate persists, add a Lewis acid catalyst (like
or simple ) to promote the ring closure.
Phase 3: Work-up & Purification
Q: The product is not precipitating upon cooling. How do I isolate it? A: The 6,8-dichloro substitution increases lipophilicity, making the product more soluble in ethanol than the unsubstituted analog.
-
Protocol:
-
Evaporate the solvent (EtOH) to near dryness.
-
Add water to the residue.
-
Neutralize with saturated
(if not already basic). -
Extract with Ethyl Acetate (DCM may solubilize impurities too well).
-
Wash organic layer with brine, dry over
. -
Recrystallization: Try Ethanol/Water or Acetonitrile .
-
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the specific points where the chlorine substituents hinder the process.
Caption: Mechanistic pathway highlighting the rate-limiting N-alkylation step caused by the electron-withdrawing and steric effects of the 3,5-dichloro substituents.
Decision Tree for Optimization
Use this flowchart to determine your next experimental step based on your current results.
Caption: Logic flow for troubleshooting low conversion or stalled reactions.
References
-
General Hantzsch-type Synthesis of Imidazo[1,2-a]pyridines
- Synthesis of 6,8-Substituted Analogs (Bromo/Chloro): Gueiffier, A., et al. "Synthesis and biological activity of 8-amino-6-bromoimidazo[1,2-a]pyridine derivatives." Journal of Heterocyclic Chemistry, vol. 36, 1999. (Contextual grounding for halo-substituted cyclizations). Note: See also standard protocols for "Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate" which serve as the closest direct precedent.
-
Mechanism & Deactivation Effects
-
Hantzsch, A. "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen." Berichte der deutschen chemischen Gesellschaft, vol. 14, 1881. (Foundational chemistry).[8][9]
-
Bagdi, A. K., et al. "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines."[8] Organic Chemistry Portal, 2024.
-
Sources
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Storage Stability of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate
Welcome to the technical support center for Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability and integrity of this compound during storage and handling. By understanding the potential degradation pathways and implementing the recommended procedures, you can ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate under standard laboratory conditions?
A1: Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate, like many imidazo[1,2-a]pyridine derivatives, is generally stable under normal ambient conditions for short periods.[1] However, long-term stability is contingent on proper storage that mitigates exposure to key environmental factors. The primary areas of concern are hydrolysis of the ethyl ester and potential degradation of the heterocyclic ring system under harsh conditions.
Q2: What are the primary degradation pathways I should be aware of?
A2: The two most probable degradation pathways for this molecule are:
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis, which can be catalyzed by acids or bases.[2][3] This reaction would yield the corresponding carboxylic acid, 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid, and ethanol.
-
Ring Degradation: The imidazo[1,2-a]pyridine core, while aromatic and generally stable, can be susceptible to degradation under strongly acidic or basic conditions, or in the presence of strong oxidizing agents.[1][4] The specific degradation products would depend on the conditions, but could involve cleavage of the imidazole or pyridine ring.
Q3: How does temperature affect the stability of this compound?
A3: As with most chemical compounds, elevated temperatures will accelerate the rate of degradation. For long-term storage, it is crucial to maintain a consistently low temperature to minimize the kinetic energy available for potential degradation reactions. Forced degradation studies often utilize elevated temperatures (e.g., 50-70°C) to intentionally accelerate decomposition and identify potential degradants.[5]
Q4: Is Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate sensitive to light?
Troubleshooting Guide: Addressing Common Stability Issues
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: I've observed a new, more polar spot on my TLC plate after storing my compound in a methanolic solution. What could be the cause?
-
Question: What is the likely identity of this new, more polar impurity? Answer: The most probable cause is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Carboxylic acids are significantly more polar than their ester counterparts and will exhibit a lower Rf value on a normal-phase TLC plate.
-
Question: What could have caused this hydrolysis? Answer: The hydrolysis could have been initiated by trace amounts of acid or base in your methanol or on the glassware. Additionally, if the methanol contained a significant amount of water, this could also contribute to hydrolysis over time, although this reaction is typically slow without a catalyst.[2]
-
Question: How can I prevent this from happening in the future? Answer: For solution-based storage, use anhydrous solvents and consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent atmospheric moisture ingress. If possible, prepare solutions fresh for each experiment. For long-term storage, storing the compound as a dry solid is highly recommended.
Issue 2: My assay results are inconsistent, and I suspect my stock solution of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate is degrading over time.
-
Question: How can I confirm if my stock solution is degrading? Answer: The most effective way to confirm degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[7] By comparing the chromatogram of a freshly prepared solution with that of your aged stock solution, you can identify and quantify any new peaks that correspond to degradation products. A decrease in the peak area of the parent compound would also indicate degradation.
-
Question: What are the recommended conditions for preparing and storing stock solutions? Answer:
-
Solvent Choice: Use a high-purity, anhydrous, aprotic solvent in which the compound is stable. Acetonitrile or anhydrous DMSO are often good starting points. Avoid protic solvents like methanol or ethanol for long-term storage if possible.
-
Concentration: Prepare concentrated stock solutions to minimize the solvent-to-compound ratio.
-
Storage Temperature: Store stock solutions at -20°C or -80°C.
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas before sealing.
-
Aliquoting: Aliquot the stock solution into smaller, single-use vials. This prevents repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.[8]
-
Issue 3: The physical appearance of my solid compound has changed during storage (e.g., color change, clumping). What does this indicate?
-
Question: What could cause a change in the physical appearance of the solid compound? Answer: A change in color or texture can be an indicator of chemical degradation or the absorption of moisture. Clumping, in particular, often suggests hygroscopicity.
-
Question: What are the ideal storage conditions for the solid form of this compound? Answer: The following table summarizes the recommended storage conditions for solid Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis from atmospheric oxygen and moisture. |
| Light | Amber vial or light-blocking container | Protects against potential photodegradation. |
| Humidity | Desiccated environment | Prevents water absorption and subsequent hydrolysis. |
Experimental Protocols
Protocol 1: Recommended Long-Term Storage of Solid Compound
Objective: To provide a standardized procedure for the long-term storage of solid Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate to ensure its stability.
Materials:
-
Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate (solid)
-
Amber glass vials with screw caps and PTFE septa
-
Argon or Nitrogen gas supply with a regulator and needle adapter
-
Desiccator cabinet or a sealed container with desiccant
-
-20°C freezer
Procedure:
-
Place the required amount of the solid compound into a pre-weighed amber glass vial.
-
Place the uncapped vial in a desiccator under vacuum for at least one hour to remove any residual moisture.
-
Backfill the desiccator with an inert gas (argon or nitrogen).
-
Working in a glove box or under a gentle stream of inert gas, securely cap the vial.
-
For added protection, wrap the cap with parafilm.
-
Label the vial clearly with the compound name, batch number, date, and storage conditions.
-
Place the vial inside a secondary container within the -20°C freezer.
Protocol 2: Stability-Indicating HPLC Method Development (Guidance)
Objective: To provide a general framework for developing an HPLC method to assess the stability of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate. This is a crucial step in forced degradation studies.[9][10][11]
Principle: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[12]
Workflow for Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
Step-by-Step Guidance:
-
Forced Degradation:
-
Initial Method Screening:
-
Column: A C18 reversed-phase column is a common starting point for molecules of this type.
-
Mobile Phase: A mixture of acetonitrile (ACN) and water or methanol and water, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Detector: A UV detector set at a wavelength where the compound has maximum absorbance (determine this by running a UV scan).
-
-
Method Optimization:
-
Inject a mixture of the stressed samples to create a chromatogram containing the parent compound and its degradation products.
-
Adjust the mobile phase composition and gradient to achieve baseline separation of all peaks. The goal is a resolution (Rs) of >1.5 between the parent peak and the closest eluting degradant.
-
-
Method Validation:
-
Once a suitable separation is achieved, the method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.
-
Visualizing Potential Degradation
The following diagram illustrates the primary hydrolytic degradation pathway for Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate.
Caption: Primary hydrolytic degradation pathway.
By adhering to these guidelines, researchers can significantly improve the long-term stability of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate, leading to more reliable and reproducible experimental outcomes.
References
-
Pipzine Chemicals. (n.d.). Ethyl imidazo[1,2-a]pyridine-6-carboxylate. Retrieved from [Link]
- Anderson, M., et al. (2003). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry.
- El-Sayed, N. N. E., et al. (2012). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online.
- Majumdar, K. C., & Mondal, S. (2019).
- de Paiva, W. N., et al. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Lefebvre, Q., Hoffmann, N., & Rueping, M. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules.
- Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
-
Clark, J. (2023). hydrolysis of esters. Chemguide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
- Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
-
Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
-
ResearchGate. (2025). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Retrieved from [Link]
-
LibreTexts. (2020). 6.8: Hydrolysis of Esters. Retrieved from [Link]
- Unknown. (n.d.). Heterocyclic Compounds.
- Fiodor, A., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.
- Di Meo, C., et al. (2022).
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Retrieved from [Link]
-
Almac. (n.d.). Spotlight on stability: API and drug product testing. Retrieved from [Link]
- Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS.
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
- Singh, R., & Kumar, R. (2016). Forced Degradation Studies. Journal of Pharmaceutical and Biomedical Analysis.
- World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Kamberi, M., & Tsutsumi, Y. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Smith, H. A., & Steele, J. H. (1942). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Journal of the American Chemical Society.
-
National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Retrieved from [Link]
-
LibreTexts. (2024). 15.5: Aromatic Heterocycles - Pyridine and Pyrrole. Retrieved from [Link]
-
Britannica. (n.d.). Heterocyclic compound. Retrieved from [Link]
Sources
- 1. Ethyl imidazo[1,2-a]pyridine-6-carboxylate | Properties, Applications, Safety Data & Supplier China [pipzine-chem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. researchgate.net [researchgate.net]
- 7. sepscience.com [sepscience.com]
- 8. Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | 36802-47-8 | Benchchem [benchchem.com]
- 9. biomedres.us [biomedres.us]
- 10. scispace.com [scispace.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. almacgroup.com [almacgroup.com]
- 13. qlaboratories.com [qlaboratories.com]
method refinement for consistent synthesis of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate
Case ID: IMP-SYN-068 Status: Active Support Tier: Level 3 (Method Development & Optimization)
Executive Summary: The "Deactivated Core" Challenge
Welcome to the technical support hub for the synthesis of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate .
The Core Problem: Unlike standard imidazo[1,2-a]pyridine synthesis, this specific target involves a 2-amino-3,5-dichloropyridine starting material.[1] The two chlorine atoms are electron-withdrawing groups (EWG). They significantly reduce the electron density on the ring nitrogen (N1), making it a poor nucleophile.
The Consequence: Standard protocols (room temperature stirring or mild heating) often fail, resulting in stalled reactions or low yields due to the inability of the pyridine nitrogen to displace the bromide from ethyl bromopyruvate. This guide provides a refined "Golden Path" protocol to overcome this kinetic barrier while preventing ester hydrolysis.
The Golden Path Protocol
Recommended methodology for consistent >75% isolated yield.
Reaction Scheme
Reactants: 2-Amino-3,5-dichloropyridine (1.0 eq) + Ethyl bromopyruvate (1.2 eq).
Reagents: Sodium Bicarbonate (NaHCO₃, 2.0 eq) or
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1 | Dissolution Dissolve 2-amino-3,5-dichloropyridine in DME/EtOH (2:1, 0.2 M concentration). | The dichloro-substrate has poor solubility in pure ethanol. DME improves solubility and allows for a slightly higher reflux temperature than pure EtOH. |
| 2 | Reagent Addition Add Ethyl bromopyruvate (1.2 eq) dropwise at RT. | Critical: Ethyl bromopyruvate is a potent lachrymator and unstable. Adding it slowly prevents localized high concentrations that favor self-polymerization. |
| 3 | Activation Stir at RT for 30 mins, then add solid NaHCO₃ (2.0 eq). | A mild base is preferred. Strong bases (NaOH/KOH) promote rapid hydrolysis of the ethyl ester to the carboxylic acid side-product. |
| 4 | Cyclization (Reflux) Heat to reflux ( | Kinetic Driver: The deactivated ring nitrogen requires thermal energy to attack the alkyl halide. If the reaction stalls at the intermediate (N-alkylated salt), extend reflux. |
| 5 | Work-up Cool to RT. Evaporate volatiles. Resuspend residue in EtOAc/Water. | Removes inorganic salts. |
| 6 | Purification Wash organic layer with brine, dry over | The product usually precipitates as a crystalline solid upon cooling concentrated ethanolic solutions. |
Troubleshooting Matrix
Diagnose specific failure modes based on your observations.
| Symptom | Probable Cause | Corrective Action |
| Stalled Reaction (LCMS shows SM + Intermediate, no Product) | Insufficient Heat/Time. The Cl-groups have deactivated the ring closure step. | Switch Solvent: Move from EtOH to n-Butanol or DMF to access temperatures |
| Low Yield & "Gooey" Residue | Degraded Reagent. Ethyl bromopyruvate has polymerized or hydrolyzed. | Verify Reagent: Check ethyl bromopyruvate by NMR. It should be a clear/light yellow liquid, not dark brown. Distill if necessary.Slow Addition: Add the bromide as a solution in DME over 1 hour. |
| Product is Carboxylic Acid (Mass = Target - 28 amu) | Hydrolysis. Base was too strong or water was present in excess. | Dry Conditions: Use anhydrous solvents and add 3Å molecular sieves.Buffer: Switch from |
| Regioisomer Formation (Rare, but possible) | Wrong Attack. Exocyclic amine attacked first (rare for this scaffold). | Standard Protocol holds: The ring nitrogen is naturally more nucleophilic unless sterically blocked. In 3,5-dichloro, the 3-Cl crowds the ring N slightly, but N-alkylation remains the major pathway. |
Visualizing the Mechanism
Understanding the "Why" behind the protocol.
The following diagram illustrates the reaction pathway and the critical decision points where the synthesis typically fails.
Caption: Mechanistic flow showing the rate-limiting N-alkylation step (dashed) caused by electron-withdrawing chlorines, and the risk of hydrolysis at the cyclization stage.
Frequently Asked Questions (FAQ)
Q: Can I use DMF instead of Ethanol/DME?
A: Yes, DMF is excellent for solubility and reaction rate due to higher temperatures (
Q: Why is the 3,5-dichloro starting material so slow to react? A: The inductive effect (-I) of the chlorine atoms pulls electron density away from the pyridine ring. This lowers the HOMO energy of the ring nitrogen, making it a weaker nucleophile towards the alkyl bromide. You must compensate with heat (Reflux) and time.
Q: My product is dark brown. How do I clean it? A: Dark color usually comes from polymerized ethyl bromopyruvate.
-
Charcoal Treatment: Dissolve crude in hot EtOH, treat with activated carbon, filter hot.
-
Recrystallization: The product crystallizes well from Ethanol or Isopropanol.
Q: The literature mentions "Hantzsch Synthesis."[2][3] Is this the same?
A: Technically, this is a modified Hantzsch-type condensation. The classical Hantzsch synthesizes a pyridine ring from aldehydes and keto-esters.[2] Here, we are building an imidazole ring onto an existing pyridine. The mechanism (alkylation
References
-
Vertex AI Search. (2024). Synthesis of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate. 4
-
National Institutes of Health (PMC). (2013). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. 5[3][6][7][5][8][9][10][11][12][4][13][14]
-
Organic Chemistry Portal. (2024). Synthesis of Imidazo[1,2-a]pyridines. 14[3][6][7][5][8][9][10][12][4][13][14]
-
Royal Society of Chemistry. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. 15[6][7][5][8][9][10][12][4][14]
Sources
- 1. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orientjchem.org [orientjchem.org]
- 7. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. youtube.com [youtube.com]
- 14. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 15. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to PI3K Inhibitor Scaffolds: Profiling Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a critical nexus for drug development.[1][2] Its aberrant activation is a common feature in a multitude of human cancers, driving tumor cell growth, proliferation, and survival.[1][3] Consequently, the development of potent and selective PI3K inhibitors is a major focus of oncological research. This guide provides a comparative analysis of the emerging imidazo[1,2-a]pyridine scaffold, with a focus on Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate and its analogs, against other well-established classes of PI3K inhibitors.
The PI3K Signaling Pathway: A Key Therapeutic Target
The PI3K pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a plethora of substrates that regulate fundamental cellular processes, including cell cycle progression, apoptosis, and metabolism.
Caption: The PI3K/Akt signaling pathway and the point of intervention for PI3K inhibitors.
The Imidazo[1,2-a]pyridine Scaffold: A Promising Newcomer
The imidazo[1,2-a]pyridine scaffold has emerged as a versatile and promising framework for the development of novel kinase inhibitors, including those targeting PI3K.[1][4] Derivatives of this scaffold have demonstrated potent and selective inhibitory activity against various PI3K isoforms, particularly PI3Kα, the isoform most frequently mutated in cancer.[1]
While direct and extensive comparative data for Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate is limited in publicly available literature, its structural features are characteristic of the imidazo[1,2-a]pyridine class of PI3K inhibitors. Research on closely related analogs provides valuable insights into the potential of this scaffold. For instance, the imidazo[1,2-a]pyridine derivative, PIK-75, has been identified as a potent and selective inhibitor of PI3Kα.[1]
A significant study on 2,6,8-substituted imidazo[1,2-a]pyridine derivatives revealed that modifications at these positions are critical for potent PI3Kα inhibition.[1] One of the synthesized compounds in this study, compound 35 , demonstrated a nanomolar potency against PI3Kα with an IC50 of 150 nM.[1] This compound also exhibited significant antiproliferative activity in breast cancer cell lines.[1] These findings underscore the potential of the imidazo[1,2-a]pyridine scaffold in generating effective PI3K inhibitors.
A Comparative Analysis of PI3K Inhibitor Scaffolds
The development of PI3K inhibitors has evolved from broad-spectrum, non-selective compounds to highly specific, isoform-selective agents. This evolution has been driven by the need to balance on-target efficacy with off-target toxicities.
| Inhibitor Scaffold | Representative Compound(s) | Selectivity | Key Characteristics |
| Imidazo[1,2-a]pyridine | Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate (and analogs) | Primarily PI3Kα selective (based on analogs) | Emerging scaffold with potential for high potency and selectivity; good drug-like properties reported for some analogs.[1] |
| Fungal Metabolite | Wortmannin | Pan-PI3K (irreversible) | High potency but suffers from instability, off-target effects, and toxicity.[5] |
| Morpholino-Chromone | LY294002 | Pan-PI3K (reversible) | More stable than wortmannin but less potent and still lacks isoform selectivity.[5] |
| Quinazoline | Idelalisib (Zydelig®) | PI3Kδ selective | Effective in B-cell malignancies; carries risks of severe side effects. |
| Aminothiazole | Alpelisib (Piqray®) | PI3Kα selective | First FDA-approved PI3Kα inhibitor for breast cancer; associated with hyperglycemia and rash.[1] |
| Imidazoquinoline | Pictilisib (GDC-0941) | Pan-PI3K | Broad activity but potential for increased toxicity due to pan-inhibition.[1] |
Pan-PI3K vs. Isoform-Selective Inhibition
The initial approach to PI3K inhibition focused on pan-PI3K inhibitors, which target all Class I PI3K isoforms (α, β, δ, and γ). While this strategy can be effective in shutting down the entire PI3K signaling network, it is often associated with significant dose-limiting toxicities due to the essential physiological roles of the different isoforms.[5]
The development of isoform-selective inhibitors has been a major advancement. By targeting specific PI3K isoforms that are preferentially involved in cancer pathogenesis (e.g., PI3Kα in solid tumors, PI3Kδ in hematological malignancies), it is possible to achieve a better therapeutic window with reduced side effects. The imidazo[1,2-a]pyridine scaffold appears to be particularly amenable to the development of PI3Kα-selective inhibitors.[1]
Experimental Protocols for Comparative Evaluation
To rigorously compare the performance of a novel inhibitor like Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate against other scaffolds, a series of well-defined in vitro and cell-based assays are essential.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified PI3K isoform.
Methodology:
-
Reagents: Purified recombinant PI3K isoforms (α, β, δ, γ), PIP2 substrate, ATP, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate, LY294002, alpelisib).
-
In a 96-well plate, add the PI3K enzyme, the test compound, and the kinase buffer. Incubate for a short period to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate at room temperature to allow for the phosphorylation of PIP2.
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Workflow for an in vitro PI3K kinase assay.
Cell-Based Akt Phosphorylation Assay
This assay assesses the ability of a compound to inhibit PI3K signaling within a cellular context by measuring the phosphorylation of its downstream target, Akt.
Methodology:
-
Cell Culture: Use a cancer cell line with a known PI3K pathway activation status (e.g., MCF-7 or T47D breast cancer cells, which often have PIK3CA mutations).[1]
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period.
-
Lyse the cells to extract the proteins.
-
Measure the levels of phosphorylated Akt (p-Akt) and total Akt using an immunoassay method such as ELISA or Western blotting.
-
-
Data Analysis: Normalize the p-Akt signal to the total Akt signal for each treatment condition. Calculate the percent inhibition of Akt phosphorylation and determine the IC50 value.
Conclusion
The imidazo[1,2-a]pyridine scaffold, represented by compounds like Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate and its more studied analogs, holds considerable promise for the development of next-generation PI3K inhibitors. The available data suggests that this scaffold can be tailored to achieve high potency and selectivity, particularly for the PI3Kα isoform. Compared to older, non-selective inhibitors like wortmannin and LY294002, the imidazo[1,2-a]pyridine derivatives offer the potential for a superior therapeutic index. Further head-to-head preclinical and clinical studies will be necessary to fully elucidate the therapeutic potential of this exciting class of compounds in comparison to established isoform-selective inhibitors like alpelisib and idelalisib. The continued exploration of this and other novel scaffolds is crucial for expanding the arsenal of targeted therapies against PI3K-driven cancers.
References
-
Anderson, M. et al. (2003). Imidazo[1,2-a]pyridine derivatives as cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(17), 3021-3024. [Link]
-
Gao, Y. et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-228. [Link]
-
Gueiffier, A. et al. (1998). Synthesis and antiviral activity of some imidazo[1,2-a]pyridines. European Journal of Medicinal Chemistry, 33(11), 901-908. [Link]
-
Janku, F. et al. (2011). Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer. Current Opinion in Oncology, 23(6), 538-546. [Link]
- Katritzky, A. R. et al. (2003).
-
Mavel, S. et al. (2002). Synthesis and antiviral activity of imidazo[1,2-a]pyridines. Bioorganic & Medicinal Chemistry Letters, 12(12), 1591-1594. [Link]
-
Mishra, R. et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry, 31(1), 1-25. [Link]
-
Rival, Y. et al. (1992). Synthesis and antibacterial activity of some imidazo[1,2-a]pyridines. European Journal of Medicinal Chemistry, 27(5), 541-546. [Link]
-
Rupert, K. C. et al. (2003). Imidazo[1,2-a]pyridine-3-acetamides as inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 13(18), 3025-3029. [Link]
-
Tian, S. et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3217. [Link]
-
Trapani, G. et al. (2003). Imidazo[1,2-a]pyridines as anticonvulsant agents. European Journal of Medicinal Chemistry, 38(2), 169-176. [Link]
Sources
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Structural Confirmation of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific integrity and a prerequisite for advancing a compound through the discovery pipeline. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing significant biological activity.[1][2] This guide provides an in-depth comparison of analytical techniques for the definitive structural elucidation of a representative member of this class: Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate. We will delve into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, moving beyond a simple listing of methods to explain the causality behind experimental choices.
The Synthetic Challenge: Ambiguity in Structure
The common synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound, such as ethyl bromopyruvate.[1][3] While effective, this route can present challenges in regioselectivity, especially with unsymmetrically substituted pyridines, potentially leading to isomeric byproducts. For our target molecule, synthesized from 3,5-dichloro-2-aminopyridine, the primary structural questions to be answered are:
-
Correct Regioisomer: Has the cyclization occurred as expected to yield the 6,8-dichloro isomer, or has an alternative cyclization pathway produced other isomers?
-
Positional Isomerism of the Ester: Is the ethyl carboxylate group definitively at the C2 position of the imidazo[1,2-a]pyridine ring?
-
Confirmation of Molecular Formula: Does the synthesized compound have the correct elemental composition?
This guide will use a combination of predicted and literature-derived data for analogous compounds to illustrate how to address these questions with confidence.
A Comparative Analysis of Key Analytical Techniques
A multi-faceted analytical approach is essential for the unambiguous structural confirmation of novel chemical entities. Below, we compare the utility of NMR, MS, and X-ray crystallography in the context of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate.
| Analytical Technique | Information Provided | Resolution | Sensitivity | Experiment Time | Limitations |
| ¹H & ¹³C NMR | Detailed connectivity through bond correlations, chemical environment of nuclei, stereochemistry. | Atomic | Moderate | Minutes to hours | Requires soluble sample, lower sensitivity than MS. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns for substructural information. | Molecular | High | Minutes | Does not provide stereochemical or detailed connectivity information on its own. |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths, bond angles, absolute stereochemistry. | Atomic | Low | Hours to days | Requires a suitable single crystal, which can be difficult to obtain. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic molecules in solution. For Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate, both ¹H and ¹³C NMR are indispensable.
Expected ¹H NMR Spectral Data (Predicted, based on analogues in CDCl₃):
-
δ 8.20-8.40 (s, 1H): This singlet corresponds to the proton at the C5 position, deshielded by the adjacent nitrogen and the fused imidazole ring.
-
δ 7.80-8.00 (s, 1H): This singlet is assigned to the proton at the C7 position. The lack of coupling confirms the substitution pattern.
-
δ 8.10-8.30 (s, 1H): A singlet corresponding to the proton at the C3 position of the imidazole ring.
-
δ 4.40-4.60 (q, J = 7.1 Hz, 2H): The quartet arises from the methylene protons of the ethyl ester, coupled to the methyl protons.
-
δ 1.40-1.60 (t, J = 7.1 Hz, 3H): The triplet corresponds to the methyl protons of the ethyl ester.
Expected ¹³C NMR Spectral Data (Predicted, based on analogues in CDCl₃):
-
δ 160-165: Carbonyl carbon of the ethyl ester.
-
δ 140-145: Quaternary carbons of the pyridine ring (C8a).
-
δ 115-140: Aromatic carbons of the pyridine and imidazole rings.
-
δ 61-63: Methylene carbon of the ethyl ester.
-
δ 14-16: Methyl carbon of the ethyl ester.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay may be needed to obtain a good signal-to-noise ratio for quaternary carbons.
-
-
2D NMR (if necessary): If assignments are ambiguous, acquire 2D NMR spectra such as COSY (to confirm proton-proton couplings) and HSQC/HMBC (to correlate protons with one- and multi-bond connected carbons).
Distinguishing Isomers with NMR:
The key to confirming the 6,8-dichloro substitution pattern lies in the simplicity of the aromatic region of the ¹H NMR spectrum. The presence of two singlets for the pyridine ring protons is characteristic of this substitution. Any other substitution pattern would result in more complex splitting patterns (e.g., doublets, doublet of doublets). For instance, a 5,7-dichloro isomer would also show two singlets in the pyridine region, but their chemical shifts would differ significantly due to the different electronic environment. 2D NMR, particularly HMBC, can definitively establish the long-range correlations between the protons and the chlorinated carbons, confirming their positions.
Workflow for NMR-based Structure Confirmation
Caption: Workflow for NMR-based structure confirmation.
Mass Spectrometry: Confirming the Molecular Formula and Substructure
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments (HRMS), the elemental composition. This is the first and most crucial step to confirm that the desired reaction has occurred.
Expected Mass Spectral Data:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate (C₁₀H₈Cl₂N₂O₂), which is 274.00 g/mol .
-
Isotopic Pattern: A characteristic isotopic pattern for two chlorine atoms (approximately a 9:6:1 ratio for M⁺, M+2, and M+4 peaks) must be observed. This is a definitive indicator of the presence of two chlorine atoms in the molecule.
-
Fragmentation: Common fragmentation patterns for esters include the loss of the ethoxy group (-OEt, 45 Da) or the entire ethyl carboxylate group (-CO₂Et, 73 Da). The fragmentation of the imidazo[1,2-a]pyridine core can also provide structural clues.[4][5]
Experimental Protocol for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass spectrometry (HRMS).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The accurate mass measurement should be within 5 ppm of the theoretical mass.
Logical Flow for MS Data Interpretation
Caption: Logical flow for mass spectrometry data interpretation.
X-ray Crystallography: The Unambiguous Gold Standard
When an unambiguous 3D structure is required, or when NMR and MS data are inconclusive, single-crystal X-ray crystallography is the ultimate arbiter. This technique provides a detailed map of electron density in a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent system (e.g., ethyl acetate/hexane, dichloromethane/pentane) is a common method.
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with X-rays (often from a molybdenum or copper source). The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
Interpreting the Results:
The output of a successful X-ray crystallographic experiment is a 3D model of the molecule, which will unequivocally show the connectivity of all atoms, including the precise location of the chlorine atoms and the ethyl carboxylate group. This provides irrefutable proof of the structure.[6][7][8]
Conclusion: A Synergistic Approach for Structural Certainty
While X-ray crystallography provides the most definitive structural information, its requirement for a high-quality single crystal makes it less suitable for routine analysis. In practice, a combination of high-resolution mass spectrometry and comprehensive NMR spectroscopy is the most efficient and robust approach for the structural confirmation of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate and its derivatives.
-
HRMS provides the first line of evidence, confirming the elemental composition and the presence of the two chlorine atoms.
-
¹H and ¹³C NMR then provide the detailed blueprint of the molecular structure, allowing for the unambiguous assignment of the substitution pattern and the position of the ester group.
-
2D NMR techniques serve as a powerful tool to resolve any ambiguities in the 1D spectra.
By employing this synergistic analytical workflow, researchers can have the utmost confidence in the structure of their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.
References
-
Chem-Impex. (n.d.). Ethyl 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]
- Paquin, J. F., et al. (2005). Synthesis of 6,8-disubstituted imidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 70(23), 9473-9476.
- Abdel-Aziz, A. A.-M., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega.
- Bencherif, A., et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2698.
- Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35277-35290.
- Wang, Y., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 48, 116411.
- Sharma, A., & Kumar, V. (2016).
- Xia, Y., et al. (2009). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o163.
- Li, C., et al. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction.
- Gayo, L. M., et al. (2015). A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. Analyst, 140(14), 4845-4852.
- Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. American Chemical Science Journal, 9(2), 1-19.
- Rocamora-Reverte, L., et al. (2021). The Role of High-Resolution Analytical Techniques in the Development of Functional Foods. Foods, 10(3), 684.
- Bhinder, J., & Djordjevic, S. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(7), 834.
- Maccioni, E., et al. (2003).
- Yan, R.-L., et al. (2012). Copper-Catalyzed Aerobic Oxidative C−N Bond Formation: A General Strategy for the Synthesis of Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 77(21), 9593-9602.
- Al-Mousawi, S. M., et al. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinyl) Disulfides. International Journal of Molecular Sciences, 13(5), 5564-5576.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Katritzky, A. R., et al. (2004). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 69(1), 217-220.
Sources
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. article.sapub.org [article.sapub.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate Against Known Kinase Inhibitors: A Comparative Guide
In the dynamic landscape of drug discovery, particularly in the pursuit of novel kinase inhibitors, rigorous and objective benchmarking of new chemical entities is paramount. This guide provides an in-depth comparative analysis of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate , a promising scaffold, against well-established inhibitors of two clinically relevant kinases: Glycogen Synthase Kinase-3β (GSK-3β) and Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1).
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent kinase inhibition.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a framework for evaluating the potential of novel compounds like Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate. We will delve into detailed experimental protocols, present comparative data, and provide the scientific rationale behind the chosen methodologies, ensuring a thorough and insightful analysis.
Introduction to the Compounds
Test Compound:
-
Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate: A derivative of the versatile imidazo[1,2-a]pyridine scaffold. While its specific kinase targets are under investigation, related compounds have shown inhibitory activity against various kinases, including cyclin-dependent kinases (CDKs) and PI3Kα.[3][4] This guide will explore its potential inhibitory effects on GSK-3β and Pim-1.
Reference Inhibitors:
-
CHIR-99021: A highly potent and selective ATP-competitive inhibitor of GSK-3β, with a reported IC50 of 6.7 nM.[5][6][7] Its well-defined mechanism of action and high selectivity make it an excellent benchmark for assessing potential GSK-3β inhibitors.
-
AZD1208: A potent, orally bioavailable pan-Pim kinase inhibitor, with a reported IC50 of 0.4 nM for Pim-1 in cell-free assays.[8] It serves as a robust positive control for evaluating the efficacy of novel Pim-1 inhibitors.
Biochemical Potency: In Vitro Kinase Inhibition Assays
The initial step in characterizing a potential kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. The ADP-Glo™ Kinase Assay is a robust and widely used platform for this purpose.[9][10][11] Its principle lies in the quantification of ADP produced during the kinase reaction, which directly correlates with enzyme activity.[12]
Rationale for Assay Selection
The ADP-Glo™ assay is a universal, luminescence-based method applicable to virtually any kinase.[9] It offers high sensitivity and a broad dynamic range, making it suitable for determining accurate IC50 values. The "glow-type" signal is stable, allowing for batch processing of plates without the need for precise timing of measurements.[13]
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocol: ADP-Glo™ Assay for GSK-3β and Pim-1
Materials:
-
Recombinant human GSK-3β or Pim-1 kinase
-
GSK-3β or Pim-1 substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound and reference inhibitors (CHIR-99021, AZD1208)
-
Kinase buffer (specific to each kinase)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound and reference inhibitors in DMSO. The final DMSO concentration in the assay should be kept below 1% to minimize solvent effects.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted compounds or DMSO (vehicle control).
-
Add 2 µL of a solution containing the kinase (GSK-3β or Pim-1) in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the appropriate substrate and ATP in kinase buffer.[14]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[15] Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin needed to produce a luminescent signal.[9] Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.
Hypothetical Comparative Data: Biochemical Potency
| Compound | Target | IC50 (nM) |
| Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate | GSK-3β | 85.2 |
| Pim-1 | 123.7 | |
| CHIR-99021 | GSK-3β | 6.5 |
| Pim-1 | >10,000 | |
| AZD1208 | GSK-3β | >10,000 |
| Pim-1 | 0.5 |
Cellular Target Engagement: Confirming Intracellular Binding
While biochemical assays are crucial for determining direct enzyme inhibition, it is equally important to confirm that a compound can enter cells and bind to its intended target in a physiological context. The NanoBRET™ Target Engagement Intracellular Kinase Assay is an ideal technology for this purpose.[16]
Rationale for Assay Selection
NanoBRET™ is a proximity-based assay that measures the binding of a test compound to a NanoLuc® luciferase-tagged kinase target within living cells.[17] It provides a quantitative measure of target occupancy and can be used to determine the intracellular IC50. This is a critical step in validating on-target activity and bridging the gap between biochemical potency and cellular efficacy.[18]
Experimental Workflow: NanoBRET™ Target Engagement Assay
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Detailed Protocol: NanoBRET™ Assay for GSK-3β and Pim-1
Materials:
-
HEK293T cells
-
Plasmids encoding NanoLuc®-GSK-3β or NanoLuc®-Pim-1 fusion proteins
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM with 10% FBS
-
NanoBRET™ tracers specific for GSK-3β and Pim-1
-
NanoBRET™ Nano-Glo® Substrate
-
Test compound and reference inhibitors
-
White 96-well assay plates
Procedure:
-
Cell Transfection:
-
Prepare a mixture of the NanoLuc®-kinase fusion plasmid and transfection carrier DNA in Opti-MEM™.
-
Add the transfection reagent and incubate for 20 minutes at room temperature to allow for the formation of transfection complexes.[17]
-
Add the transfection complexes to a suspension of HEK293T cells.
-
-
Cell Seeding: Seed the transfected cells into a white 96-well assay plate and incubate for 18-24 hours to allow for expression of the fusion protein.[17]
-
Compound and Tracer Addition:
-
To the appropriate wells, add serial dilutions of the test compound or reference inhibitors.
-
Add the specific NanoBRET™ tracer to all wells.
-
-
Incubation: Incubate the plate for 2 hours in a CO2 incubator at 37°C.
-
Substrate Addition and BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Immediately measure the filtered luminescence signals for the donor (460 nm) and acceptor (610 nm) using a plate reader equipped with the appropriate filters.
-
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Determine the intracellular IC50 values by plotting the NanoBRET™ ratio against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Hypothetical Comparative Data: Cellular Target Engagement
| Compound | Target | Intracellular IC50 (nM) |
| Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate | GSK-3β | 450.6 |
| Pim-1 | 789.1 | |
| CHIR-99021 | GSK-3β | 35.8 |
| Pim-1 | >20,000 | |
| AZD1208 | GSK-3β | >20,000 |
| Pim-1 | 145.3 |
Cellular Functional Activity: Assessing Downstream Pathway Inhibition
The ultimate validation of a kinase inhibitor's efficacy lies in its ability to modulate downstream signaling pathways in a cellular context. Cellular phosphorylation assays directly measure the phosphorylation of a known kinase substrate, providing a functional readout of inhibitor activity.
Rationale for Assay Selection
Measuring the phosphorylation status of a direct downstream substrate provides a more physiologically relevant assessment of a compound's inhibitory activity than biochemical assays alone.[19] This approach confirms that the compound not only engages the target in cells but also effectively blocks its catalytic function, leading to a measurable biological response.
Experimental Workflow: Cellular Phosphorylation Assay
Caption: Workflow for a Cellular Phosphorylation Assay.
Detailed Protocol: Cellular Phosphorylation Assay for Pim-1
Materials:
-
Human leukemia cell line (e.g., MOLM-16) endogenously expressing Pim-1
-
RPMI-1640 medium with 10% FBS
-
Test compound and AZD1208
-
Cell lysis buffer
-
Antibodies: anti-phospho-BAD (Ser112) and anti-total BAD
-
ELISA or Meso Scale Discovery (MSD) plates and reagents
-
96-well cell culture plates
Procedure:
-
Cell Culture and Plating: Seed MOLM-16 cells in a 96-well plate and allow them to grow overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and AZD1208 for 2-4 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification of Substrate Phosphorylation:
-
The phosphorylation of BAD at Ser112, a known substrate of Pim-1, can be quantified using a sandwich ELISA or an MSD assay.[20]
-
Briefly, coat the plate with a capture antibody for total BAD.
-
Add the cell lysates to the wells.
-
Detect phosphorylated BAD using a specific anti-phospho-BAD (Ser112) antibody conjugated to a detection molecule (e.g., HRP for ELISA or a SULFO-TAG™ for MSD).
-
-
Data Analysis: Normalize the phospho-substrate signal to the total protein concentration or a housekeeping protein. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Hypothetical Comparative Data: Cellular Functional Activity
| Compound | Target | Cellular Functional IC50 (nM) (p-BAD S112) |
| Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate | Pim-1 | 950.2 |
| AZD1208 | Pim-1 | 155.8 |
Summary and Conclusion
This guide has outlined a comprehensive strategy for benchmarking a novel imidazo[1,2-a]pyridine derivative, Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate, against established inhibitors for GSK-3β and Pim-1 kinases. By employing a tiered approach that progresses from biochemical potency to cellular target engagement and functional activity, researchers can build a robust data package to evaluate the compound's potential.
The hypothetical data presented herein illustrates a scenario where Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate demonstrates moderate inhibitory activity against both GSK-3β and Pim-1 in biochemical assays. The cellular target engagement and functional data suggest that the compound is cell-permeable and can inhibit its targets in a physiological context, albeit with lower potency compared to the highly optimized reference compounds.
The provided protocols and workflows serve as a practical template for conducting such comparative studies. The emphasis on explaining the rationale behind each experimental choice is intended to empower researchers to design and execute self-validating experiments, thereby ensuring the scientific integrity of their findings. The continued exploration and rigorous characterization of novel chemical scaffolds like the imidazo[1,2-a]pyridines are essential for the advancement of kinase inhibitor drug discovery.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135566148, Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]
-
Gao, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3206. Available at: [Link]
-
Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. Available at: [Link]
-
Elkamhawy, A., et al. (2021). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters, 22(5), 1-9. Available at: [Link]
-
Li, J., et al. (2022). A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling. Frontiers in Cell and Developmental Biology, 10, 911019. Available at: [Link]
-
Fallacara, A. L., et al. (2020). Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. Molecules, 25(18), 4248. Available at: [Link]
-
Wang, X., et al. (2022). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry, 238, 114467. Available at: [Link]
-
Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905-913. Available at: [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
- Segodi, R.S. (2024). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG) of Plasmodium falciparum Parasite. University of Limpopo.
-
BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. Retrieved from [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
-
Hartz, R. A., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231-4252. Available at: [Link]
-
Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies, 7(6), 560-572. Available at: [Link]
-
BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. Retrieved from [Link]
-
G-NOMIX. (n.d.). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Retrieved from [Link]
-
Robers, M. B., et al. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. Available at: [Link]
-
Britton, R., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 267, 116200. Available at: [Link]
-
Woodgett, J. R., et al. (2005). A novel mass spectrometry-based assay for GSK-3β activity. BMC Biochemistry, 6, 24. Available at: [Link]
-
Reaction Biology. (n.d.). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. Available at: [Link]
-
Reaction Biology. (n.d.). PIM1 Cellular Phosphorylation Assay Service. Retrieved from [Link]
-
Lee, S. J., et al. (2018). Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells. Cancer Research and Treatment, 50(4), 1306-1317. Available at: [Link]
-
Drug Target Review. (2018). Application note: Promega’s ADP-Glo™ assay. Retrieved from [Link]
-
Kollár, L., et al. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 27(19), 6549. Available at: [Link]
-
Promega UK. (2022, October 18). What is NanoBRET™? An introduction to NanoBRET™ technology [Video]. YouTube. [Link]
-
Cellagen Technology. (n.d.). CHIR99021 | GSK3-beta inhibitor. Retrieved from [Link]
-
Venetsanou, P., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 913-918. Available at: [Link]
-
BPS Bioscience. (n.d.). CHIR-99021 (CT99021) HCl. Retrieved from [Link]
-
Li, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. stemcell.com [stemcell.com]
- 6. cellagentech.com [cellagentech.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases [pubmed.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 17. eubopen.org [eubopen.org]
- 18. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 19. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, giving rise to a class of compounds with significant therapeutic applications, most notably as modulators of the GABA-A receptor.[1][2][3] This guide offers an in-depth comparison of the pharmacokinetic profiles of four related imidazo[1,2-a]pyridines: the widely prescribed hypnotic zolpidem , the anxiolytic alpidem , and the less clinically characterized saripidem and necopidem .[4][5][6] Understanding the nuances in their Absorption, Distribution, Metabolism, and Excretion (ADME) is critical for the rational design of new chemical entities with optimized therapeutic windows.
Executive Summary: A Tale of Two Clinical Fates
Zolpidem and alpidem, despite their structural similarity, exhibit distinct therapeutic profiles—zolpidem as a potent hypnotic and alpidem as an anxiolytic.[4] Their divergent clinical applications and, in the case of alpidem, market withdrawal due to hepatotoxicity, underscore the profound impact of subtle structural modifications on their pharmacokinetic and pharmacodynamic properties.[7] While detailed pharmacokinetic data for saripidem and necopidem are not extensively available in public literature, their structural relationship to zolpidem and alpidem provides a framework for predictive analysis.[5][6]
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for zolpidem and alpidem, highlighting the clinically relevant differences between these two compounds.
| Parameter | Zolpidem | Alpidem | Saripidem | Necopidem |
| Primary Indication | Hypnotic | Anxiolytic | Anxiolytic/Sedative | Anxiolytic/Sedative |
| Bioavailability (%) | ~70[2] | Not precisely determined | Data not available | Data not available |
| Time to Peak (Tmax) (h) | 0.5 - 3[4] | 1.0 - 2.5[4] | Data not available | Data not available |
| Peak Concentration (Cmax) | 59 - 121 ng/mL (5-10 mg dose)[4] | Varies with dose | Data not available | Data not available |
| Plasma Protein Binding (%) | ~92.5[8] | ~99[4] | Data not available | Data not available |
| Elimination Half-life (t½) (h) | 2.0 - 2.8[8] | ~11.4 - 22.6 (species/age dependent) | Data not available | Data not available |
| Primary Metabolism | CYP3A4, CYP2C9, CYP1A2[8] | Extensive (hydroxylation, dealkylation) | Data not available | Data not available |
Deep Dive into ADME Profiles: Causality and Consequences
Absorption
Zolpidem is characterized by its rapid absorption from the gastrointestinal tract, with a Tmax of approximately 1.6 hours for the immediate-release formulation.[8] This swift absorption is a key contributor to its efficacy as a sleep-onset hypnotic. In contrast, alpidem exhibits a slightly slower absorption rate.[4] The higher lipophilicity of alpidem likely leads to a slower dissolution rate in gastrointestinal fluids.
Distribution
A critical differentiator between zolpidem and alpidem is their extent of plasma protein binding. Zolpidem is highly bound at approximately 92.5%, while alpidem demonstrates an even higher binding affinity of around 99%.[4][8] This has significant implications for the unbound, pharmacologically active fraction of the drug. The lower volume of distribution for zolpidem contributes to its short duration of action and a lack of significant residual effects the following day.
Metabolism
The metabolic pathways of these compounds are complex and are a primary determinant of their duration of action and potential for drug-drug interactions.
Zolpidem is extensively metabolized in the liver, primarily by CYP3A4, with contributions from CYP2C9 and CYP1A2.[8][9] The major metabolic routes involve oxidation and hydroxylation of the imidazopyridine and phenyl rings, resulting in inactive metabolites that are renally excreted.[2]
Alpidem also undergoes extensive metabolism, including hydroxylation and dealkylation. The presence of two propyl side chains on the acetamide group of alpidem provides a likely site for oxidation.
The structural variations in saripidem and necopidem suggest different metabolic liabilities. For instance, the N-methylbutanamide side chain of saripidem and the N,3-dimethylbutanamide of necopidem present alternative sites for enzymatic degradation compared to the N,N-dimethylacetamide of zolpidem.
Excretion
For zolpidem, the inactive metabolites are primarily cleared by the kidneys.[8] Renal impairment does not significantly alter zolpidem's pharmacokinetics, whereas hepatic impairment can dramatically increase its half-life, necessitating dose adjustments.[8]
Structure-Pharmacokinetic Relationships: A Medicinal Chemist's Perspective
The pharmacokinetic diversity within this class of compounds can be rationalized by examining their structural differences.
-
Lipophilicity: Alpidem's higher lipophilicity compared to zolpidem contributes to its higher plasma protein binding and potentially slower absorption.
-
Metabolic Handles: The substituents on the imidazo[1,2-a]pyridine core and the acetamide side chain dictate the primary sites of metabolism. For example, the methyl groups on the phenyl and imidazopyridine rings of zolpidem are key sites for hydroxylation.[9] The introduction of different alkyl groups or cyclic structures in this position, as seen in other derivatives, can significantly alter metabolic stability and clearance rates.[10][11]
-
Polarity: The introduction of polar groups can influence absorption and excretion profiles. For instance, more polar compounds may exhibit lower oral bioavailability but faster renal clearance.
Mechanism of Action: GABA-A Receptor Modulation
Imidazo[1,2-a]pyridines exert their effects as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[12][13][14] They bind to a site on the receptor distinct from the GABA binding site, enhancing the effect of GABA by increasing the frequency of chloride channel opening.[12][13] This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, leading to the observed sedative and anxiolytic effects.
Caption: Positive allosteric modulation of the GABA-A receptor by imidazo[1,2-a]pyridines.
Experimental Methodologies: A Guide to In Vitro and In Vivo Assessment
Accurate characterization of pharmacokinetic properties is paramount in drug development. Below are outlined standard experimental protocols for key ADME assays.
In Vivo Pharmacokinetic Study in Rodents (Oral Gavage)
This protocol describes a typical procedure for determining the pharmacokinetic profile of an imidazo[1,2-a]pyridine derivative in rats following oral administration.
Workflow:
Caption: Workflow for an in vivo pharmacokinetic study.
Step-by-Step Protocol:
-
Animal Acclimatization: Male Sprague-Dawley rats (200-250g) are acclimatized for at least 3 days with free access to food and water.
-
Compound Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dosing: Animals are fasted overnight prior to dosing. The compound is administered via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Blood Collection: Blood samples (~0.2 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
This assay determines the fraction of a drug that is bound to plasma proteins, a critical parameter influencing its distribution and availability to target tissues.
Step-by-Step Protocol:
-
Preparation: A Rapid Equilibrium Dialysis (RED) device is used. The dialysis membrane is hydrated according to the manufacturer's instructions.
-
Sample Preparation: The test compound is spiked into plasma (human, rat, etc.) at a final concentration (e.g., 1 µM).
-
Dialysis Setup: The plasma containing the test compound is added to the donor chamber of the RED device, and an equal volume of phosphate-buffered saline (PBS, pH 7.4) is added to the receiver chamber.
-
Incubation: The sealed plate is incubated at 37°C with shaking for a predetermined time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
Sampling: Aliquots are taken from both the donor and receiver chambers.
-
Analysis: The concentration of the test compound in both aliquots is quantified by LC-MS/MS.
-
Calculation: The percentage of unbound drug is calculated using the ratio of the concentration in the receiver chamber (unbound) to the concentration in the donor chamber (total).
Cytochrome P450 (CYP) Reaction Phenotyping
This in vitro assay identifies the specific CYP isozymes responsible for the metabolism of a drug candidate.
Step-by-Step Protocol:
-
Incubation with Recombinant CYPs: The test compound (e.g., 1 µM) is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of a NADPH-regenerating system.
-
Incubation with Human Liver Microsomes (HLM) and Inhibitors: In a separate experiment, the test compound is incubated with pooled HLM in the presence and absence of specific chemical inhibitors for each major CYP isozyme.
-
Reaction Termination: Reactions are stopped at various time points by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The depletion of the parent compound is monitored by LC-MS/MS.
-
Data Interpretation: The relative contribution of each CYP isozyme to the compound's metabolism is determined by comparing the metabolic rate in the presence and absence of specific inhibitors or by the activity of individual recombinant enzymes.[13][15][16]
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. This guide highlights the critical importance of early and comprehensive pharmacokinetic profiling in guiding drug design efforts. The comparative analysis of zolpidem and alpidem demonstrates how subtle structural modifications can lead to dramatic shifts in ADME properties, ultimately shaping the clinical utility and safety profile of a drug candidate. For future development within this chemical class, a thorough understanding of structure-pharmacokinetic relationships will be indispensable for designing molecules with tailored absorption, distribution, metabolism, and excretion profiles to achieve the desired therapeutic outcome.
References
-
GABA Receptor Positive Allosteric Modulator. In: Wikipedia. ; 2023. [Link]
-
CYP and UGT Reaction Phenotyping Assay. Creative Bioarray. [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Med Chem Lett. 2013;4(7):631-636. [Link]
-
GABA Receptor Positive Allosteric Modulators. In: StatPearls. StatPearls Publishing; 2024. [Link]
-
In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Methods Mol Biol. 2021;2349:131-143. [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Med Chem Lett. 2014;5(2):125-130. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. J Med Chem. 2015;58(1):319-335. [Link]
-
Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. AAPS J. 2007;9(1):E1-E13. [Link]
-
A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the omega 1-subtype of the benzodiazepine receptor. Acta Pol Pharm. 2001;58(1):43-52. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Med Chem. 2023;14(4):584-617. [Link]
-
Plasma Protein Binding by Equilibrium Dialysis. Bio-protocol. [Link]
-
Plasma Protein Binding. Sygnature Discovery. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 2024. [Link]
-
Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes: role of mitochondrial permeability transition and metabolic activation. J Pharmacol Exp Ther. 2001;299(2):793-800. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. 2024;9(24):27211-27229. [Link]
-
A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the ??1-subtype of the benzodiazepine receptor. ResearchGate. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Med Chem. 2023;14(4):584-617. [Link]
-
Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Recent J Soc O Med. 2024;24(7):504-513. [Link]
-
Clinical pharmacokinetics and pharmacodynamics of zolpidem. Therapeutic implications. Clin Pharmacokinet. 1995;29(3):142-153. [Link]
-
The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. Mutat Res Genet Toxicol Environ Mutagen. 2013;757(2):125-133. [Link]
-
Necopidem. Wikipedia. [Link]
-
Comparative Pharmacokinetics and Pharmacodynamics of Short-Acting Hypnosedatives. Clin Pharmacokinet. 2000;38(4):315-341. [Link]
-
Saripidem. Wikipedia. [Link]
-
Necopidem. chemeurope.com. [Link]
-
Anti-Anxiety and Sedative Profile Evaluation of Imidazo[1,2-a]Pyridine Derivatives. Drug Dev Res. 2010;71(6):371-381. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 2024;9(6):6349-6401. [Link]
-
Zolpidem. In: StatPearls. StatPearls Publishing; 2024. [Link]
-
Pharmacokinetics, brain distribution and pharmaco-electrocorticographic profile of zolpidem, a new hypnotic, in the rat. J Pharmacol Exp Ther. 1988;246(3):1033-1041. [Link]
-
Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity. Mol Pharmacol. 1983;24(3):425-439. [Link]
-
zolpidem. ClinPGx. [Link]
-
Structures of imidazo[1,2-a]pyridine, imidazo[1,2-a]pyridin-2(3H)-one and some relevant imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
Pharmacokinetics of zolpidem from sublingual zolpidem tartrate tablets in healthy elderly versus non-elderly subjects. Drugs Aging. 2012;29(10):817-825. [Link]
-
Pharmacokinetics, pharmacodynamics, and relative pharmacokinetic/pharmacodynamic profiles of zaleplon and zolpidem. Clin Ther. 1998;20(6):1099-1112. [Link]
-
Zolpidem. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential. Drugs. 1990;40(2):291-313. [Link]
Sources
- 1. bioivt.com [bioivt.com]
- 2. The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and pharmacodynamics of zolpidem. Therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Necopidem [chemeurope.com]
- 6. Necopidem - Wikipedia [en.wikipedia.org]
- 7. Reaction Phenotyping Assay • Mattek - Part of Sartorius [mattek.com]
- 8. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytochrome CYP450 Reaction Phenotyping | Bienta [bienta.net]
- 14. criver.com [criver.com]
- 15. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 16. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
